(3,5-Diphenylphenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3,5-diphenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZYVMZUBUDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563455 | |
| Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-2~5~-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128388-54-5 | |
| Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-2~5~-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIPHENYLPHENYL BORONIC ACID 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(3,5-Diphenylphenyl)boronic Acid: A Technical Guide for Researchers
(3,5-Diphenylphenyl)boronic acid , a biaryl boronic acid derivative, is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This technical guide provides a comprehensive overview of the properties, structure, and synthesis of this compound, along with insights into its potential biological activities.
Core Properties and Structure
This compound is a white to off-white crystalline powder. Its chemical structure consists of a central phenyl ring substituted with two additional phenyl groups at the 3 and 5 positions, and a boronic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₅BO₂ | --INVALID-LINK-- |
| Molecular Weight | 274.12 g/mol | --INVALID-LINK-- |
| Melting Point | 244-248 °C | Commercial Supplier Data |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and DMSO. | Commercial Supplier Data |
| Appearance | White to off-white crystalline powder | Commercial Supplier Data |
| CAS Number | 128388-54-5 | --INVALID-LINK-- |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Characteristics |
| ¹H NMR | Specific experimental data for this compound is not readily available in the searched literature. However, for analogous arylboronic acids, proton signals for the aromatic rings typically appear in the range of δ 7.0-8.5 ppm. The B(OH)₂ protons usually present as a broad singlet. |
| ¹³C NMR | Specific experimental data for this compound is not readily available. For related arylboronic acids, aromatic carbon signals are observed between δ 120-150 ppm. The carbon atom attached to the boron atom (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus. |
| IR (Infrared) | Specific experimental data for this compound is not readily available. Phenylboronic acids generally exhibit a strong and broad O-H stretching band around 3300 cm⁻¹, characteristic B-O stretching vibrations around 1350 cm⁻¹, and C-H stretching and bending vibrations for the aromatic rings. |
Experimental Protocols
Representative Synthesis via Suzuki-Miyaura Coupling
While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, a common and effective method for its preparation would be a double Suzuki-Miyaura cross-coupling reaction. The following is a representative experimental protocol based on general procedures for similar transformations.
Reaction Scheme:
Materials:
-
1,3,5-Tribromobenzene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (2.2 eq), a palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄), and a base (e.g., 3.0 eq of K₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture (e.g., toluene and water in a 4:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Activity and Signaling Pathways
Phenylboronic acids have garnered significant interest in drug development due to their diverse biological activities. Notably, they are known to act as inhibitors of various enzymes and have been investigated for their anticancer properties. While specific studies on the biological activity of this compound are limited, the broader class of phenylboronic acids has been shown to inhibit the Rho GTPase signaling pathway. This pathway is a critical regulator of the actin cytoskeleton and is frequently dysregulated in cancer, contributing to increased cell migration and metastasis.
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, cycle between an active GTP-bound state and an inactive GDP-bound state. Phenylboronic acids are thought to interfere with this cycle, leading to a downstream inhibition of effectors like Rho-associated kinase (ROCK). This inhibition ultimately results in a reduction of actomyosin contractility and a decrease in cancer cell motility.
Applications in Drug Development and Research
The structural motif of this compound makes it a valuable precursor for the synthesis of terphenyl and triphenylene derivatives. These classes of compounds are explored in various research areas, including:
-
Medicinal Chemistry: As scaffolds for the design of novel therapeutic agents targeting a range of diseases. The ability to readily introduce diverse substituents via the boronic acid handle allows for the generation of libraries of compounds for screening.
-
Materials Science: In the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the rigid, planar structure of terphenyls and triphenylenes is advantageous.
-
Supramolecular Chemistry: As components in the construction of complex, self-assembling systems.
Technical Guide: [1,1':3',1''-Terphenyl]-5'-ylboronic acid (CAS 128388-54-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of [1,1':3',1''-Terphenyl]-5'-ylboronic acid (CAS 128388-54-5), also known as (3,5-Diphenylphenyl)boronic acid. The document details its chemical identity, properties, primary applications in organic synthesis, and a generalized experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Chemical Identity and Physical Properties
[1,1':3',1''-Terphenyl]-5'-ylboronic acid is a white to almost white crystalline powder.[1] It is an aromatic boronic acid that is insoluble in water.[2][3][4][5][6]
| Property | Value |
| CAS Number | 128388-54-5 |
| Molecular Formula | C₁₈H₁₅BO₂[2][7][8] |
| Molecular Weight | 274.13 g/mol [1][2] |
| Appearance | White to Almost white powder to crystal[1] |
| Melting Point | 292-296 °C[2][3][4][9] |
| Boiling Point | 513°C at 760 mmHg[3][9] |
| Solubility | Insoluble in water[2][3][4][5][6] |
| Storage Temperature | Room Temperature, recommended to be stored in a cool, dry, and well-ventilated area[1][3][7] |
Chemical Properties and Applications
[1,1':3',1''-Terphenyl]-5'-ylboronic acid is primarily utilized as a building block in organic synthesis. Its boronic acid functional group makes it a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a versatile method for forming carbon-carbon bonds to synthesize biaryls, polyaryls, and other complex organic molecules.
The terphenyl scaffold synthesized using this compound is a crucial component in the development of materials for organic light-emitting devices (OLEDs) and has applications in medicinal chemistry for the synthesis of potential therapeutic agents.[3] While boronic acids, in general, have shown a range of biological activities, from anticancer to antibacterial, the primary application of [1,1':3',1''-Terphenyl]-5'-ylboronic acid is as an intermediate in the synthesis of larger, more complex molecules.
Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, [1,1':3',1''-Terphenyl]-5'-ylboronic acid) with a halide (R-X, where R is an aryl, vinyl, or alkyl group and X is I, Br, Cl, or OTf) in the presence of a palladium catalyst and a base.
Generalized Reaction Scheme
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving [1,1':3',1''-Terphenyl]-5'-ylboronic acid.
Generalized Experimental Protocol
Materials:
-
[1,1':3',1''-Terphenyl]-5'-ylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous potassium carbonate [K₂CO₃] or sodium carbonate [Na₂CO₃])
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide [DMF])
-
Round-bottom flask
-
Condenser
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a stir bar and condenser, add [1,1':3',1''-Terphenyl]-5'-ylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically reflux) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.
Safety Information
[1,1':3',1''-Terphenyl]-5'-ylboronic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water.
Conclusion
[1,1':3',1''-Terphenyl]-5'-ylboronic acid is a valuable synthetic intermediate, particularly for the construction of complex terphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction. While the compound itself is not noted for direct biological applications, the molecular scaffolds it helps to create are of significant interest in materials science and medicinal chemistry. Researchers utilizing this compound should adhere to standard organic synthesis protocols and safety precautions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1~1~,2~1~:2~3~,3~1~-Terphenyl)-2~5~-ylboronic acid | C18H15BO2 | CID 14739363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. innospk.com [innospk.com]
- 5. [1,1':3',1''-Terphenyl]-4-ylboronic acid | C18H15BO2 | CID 58343719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1':3',1″-Terphenyl-5'-boronic acid, 95% 1 g | Request for Quote [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of [1,1':3',1''-Terphenyl]-5'-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of [1,1':3',1''-Terphenyl]-5'-ylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and organic materials. This document outlines two principal synthetic methodologies for the borylation of a key precursor, 5'-bromo-m-terphenyl: a classic Grignard reaction and a modern lithiation-borylation approach. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow are presented to facilitate the practical application of these methods in a laboratory setting.
Introduction
[1,1':3',1''-Terphenyl]-5'-ylboronic acid, also known as 3,5-diphenylphenylboronic acid, is a versatile intermediate in organic chemistry. Its structural motif is present in various functional materials and biologically active molecules. The presence of the boronic acid moiety allows for further functionalization through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. This guide details the synthesis of this important compound, starting from the preparation of the key intermediate, 5'-bromo-m-terphenyl.
Synthesis of the Precursor: 5'-Bromo-m-terphenyl
A common and efficient method for the synthesis of the 5'-bromo-m-terphenyl precursor is the Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and phenylboronic acid. By controlling the stoichiometry, a double coupling can be favored to yield the desired product.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
1,3,5-Tribromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (2.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5'-bromo-m-terphenyl as a white solid.
Synthesis of [1,1':3',1''-Terphenyl]-5'-ylboronic Acid
Two primary methods for the conversion of 5'-bromo-m-terphenyl to the target boronic acid are presented below.
Method 1: Grignard Reaction followed by Borylation
This classical approach involves the formation of a Grignard reagent from 5'-bromo-m-terphenyl, which then reacts with a borate ester.
Materials:
-
5'-Bromo-m-terphenyl
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Add a small crystal of iodine.
-
Dissolve 5'-bromo-m-terphenyl (1.0 eq) in anhydrous THF and add a small portion to the magnesium turnings.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and gentle reflux), add the remaining solution of 5'-bromo-m-terphenyl dropwise to maintain a steady reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature below -60 °C.
-
After the addition, allow the mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield [1,1':3',1''-Terphenyl]-5'-ylboronic acid.
Method 2: Lithiation-Borylation
This method involves a halogen-metal exchange using an organolithium reagent, followed by trapping with a borate ester. This is often a cleaner and more efficient method.
Materials:
-
5'-Bromo-m-terphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5'-bromo-m-terphenyl (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0 °C by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the target boronic acid.
Data Presentation
The following table summarizes the key quantitative data for the described synthetic protocols. Please note that the yields are indicative and can vary based on reaction scale and optimization.
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield |
| Precursor Synthesis | 1,3,5-Tribromobenzene | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 5'-Bromo-m-terphenyl | 70-85% |
| Borylation (Grignard) | 5'-Bromo-m-terphenyl | Mg, Triisopropyl borate | [1,1':3',1''-Terphenyl]-5'-ylboronic acid | 60-75% |
| Borylation (Lithiation) | 5'-Bromo-m-terphenyl | n-BuLi, Triisopropyl borate | [1,1':3',1''-Terphenyl]-5'-ylboronic acid | 75-90% |
Mandatory Visualization
Caption: Synthetic workflow for [1,1':3',1''-Terphenyl]-5'-ylboronic acid.
Disclaimer
The experimental protocols provided in this guide are based on general procedures for the synthesis of analogous compounds. These procedures may require optimization to achieve the desired yield and purity for the specific synthesis of [1,1':3',1''-Terphenyl]-5'-ylboronic acid. It is strongly recommended that these reactions be performed by qualified personnel in a well-equipped laboratory, following all standard safety precautions.
(3,5-Diphenylphenyl)boronic Acid: A Technical Guide to its Role in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Diphenylphenyl)boronic acid is a versatile organic compound that plays a significant role as a key building block in modern synthetic chemistry, particularly in the realm of catalysis. Its unique terphenyl structure imparts specific steric and electronic properties that are leveraged in the synthesis of complex molecules for advanced materials and potential pharmaceutical applications. This technical guide provides an in-depth overview of the mechanism of action of this compound in catalytic reactions, focusing on its well-documented role in Suzuki-Miyaura cross-coupling reactions. The guide includes quantitative data from specific applications, detailed experimental protocols, and diagrams to illustrate reaction pathways and workflows.
Core Mechanism of Action in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound primarily functions as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide/triflate and an organoboron compound. The boronic acid serves as the source of the (3,5-diphenylphenyl) moiety, which is transferred to the catalytic cycle.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps involving the boronic acid are:
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to an organic halide (R-X) to form a palladium(II) species.
-
Transmetalation: The this compound, activated by a base, undergoes transmetalation with the palladium(II) complex. The base (e.g., K₂CO₃, Ba(OH)₂) activates the boronic acid by forming a more nucleophilic boronate species. This boronate then transfers the (3,5-diphenylphenyl) group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond in the final product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The bulky 3,5-diphenylphenyl group can influence the rate and efficiency of the transmetalation and reductive elimination steps, which can be advantageous in the synthesis of sterically hindered biaryl compounds.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications and Quantitative Data
This compound is a crucial reagent in the synthesis of specialized molecules for materials science, including Organic Light-Emitting Diodes (OLEDs) and porous polymers for gas capture.[1]
| Application | Reactants | Catalyst | Base | Solvent | Conditions | Yield | Reference |
| Synthesis of PNTL-A Ligand | 3,8-dibromo-1,10-phenanthroline, this compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 100 °C, 48 h | ~33% | [2] |
| Synthesis of BAtph | 10,10′-Dibromo-9,9′-bianthryl, this compound | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/H₂O | Reflux, 5 h | - | [3] |
| Suzuki Coupling | Aryl bromide, this compound | Pd(PPh₃)₄ | Ba(OH)₂ | 1,4-dioxane/H₂O | 80 °C, 2 h | - | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Phenanthroline-Based Ligand (PNTL-A) for Porous Polymers[2]
This protocol details the use of this compound in a Suzuki-Miyaura coupling to synthesize a ligand precursor for a hypercrosslinked polymer designed for CO₂ capture.
Materials:
-
3,8-dibromo-1,10-phenanthroline (3.0 mmol, 1.01 g)
-
This compound (7.5 mmol, 2.05 g)
-
Anhydrous potassium carbonate (K₂CO₃, 30.0 mmol, 4.14 g)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.3 mmol, 0.36 g)
-
1,4-dioxane (30 mL)
-
Deionized water (15 mL)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a 100 mL three-neck flask, add 3,8-dibromo-1,10-phenanthroline, this compound, and anhydrous potassium carbonate.
-
Add 1,4-dioxane and deionized water to the flask.
-
Bubble the mixture with nitrogen for 30 minutes at room temperature.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Stir the mixture continuously at 100 °C for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction with deionized water.
-
Extract the organic layer with dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation to obtain the solid product.
-
Recrystallize the solid product three times from N,N-Dimethylformamide.
-
Dry the resulting filter cake in a vacuum oven at 60 °C for 24 hours to yield a white solid (PNTL-A).
Caption: Workflow for the synthesis of PNTL-A.
Protocol 2: Synthesis of 10,10′-Di([1,1′:3′,1″-terphenyl]-5′-yl)-9,9′-bianthryl (BAtph)[3]
This protocol describes the synthesis of a complex anthracene dimer for optoelectronic applications, using this compound.
Materials:
-
10,10′-Dibromo-9,9′-bianthryl (3.5 g, 6.8 mmol)
-
This compound (4.0 g, 14.6 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.14 g, 0.21 mmol)
-
Triphenylphosphine (0.11 g, 0.41 mmol)
-
Sodium carbonate (Na₂CO₃, 5.8 g, 55 mmol)
-
Toluene (60 mL)
-
Water (27 mL)
Procedure:
-
In a suitable reaction vessel, combine 10,10′-dibromo-9,9′-bianthryl, this compound, Pd(PPh₃)₂Cl₂, triphenylphosphine, and sodium carbonate.
-
Add toluene and water to the mixture.
-
Reflux the mixture under an argon atmosphere with stirring for 5 hours.
-
After cooling, proceed with standard aqueous workup and purification procedures.
Conclusion
This compound is a valuable reagent in catalysis, primarily acting as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions. Its utility is demonstrated in the synthesis of advanced materials for electronics and environmental applications. The provided protocols offer a practical guide for researchers looking to employ this compound in their synthetic endeavors. Further research may explore the direct catalytic activities of this compound in other types of organic transformations.
References
A Comprehensive Technical Guide to the Applications of 3,5-Diphenylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diphenylphenylboronic acid, a versatile organoboron compound, has emerged as a significant building block in modern organic synthesis and materials science. Its unique trifunctional core, featuring a central phenyl ring substituted with two additional phenyl groups and a boronic acid moiety, provides a rigid and sterically defined scaffold. This structure is pivotal in the construction of complex molecular architectures with tailored electronic and photophysical properties. This technical guide provides an in-depth review of the synthesis, key applications, and experimental methodologies associated with 3,5-diphenylphenylboronic acid, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs).
Synthesis of 3,5-Diphenylphenylboronic Acid
The synthesis of 3,5-diphenylphenylboronic acid typically proceeds via a Grignard reaction followed by borylation. A general, representative protocol is outlined below.
Experimental Protocol: Synthesis of 3,5-Diphenylphenylboronic Acid
Materials:
-
1-Bromo-3,5-diphenylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are added. The flask is flushed with nitrogen, and a small crystal of iodine is added to activate the magnesium. A solution of 1-bromo-3,5-diphenylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and heated to reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.1 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford 3,5-diphenylphenylboronic acid as a white solid.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 3,5-diphenylphenylboronic acid lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Diphenylphenylboronic Acid with an Aryl Halide
Materials:
-
3,5-Diphenylphenylboronic acid (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a Schlenk flask, 3,5-diphenylphenylboronic acid, the aryl halide, potassium carbonate, palladium(II) acetate, and triphenylphosphine are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition and Reaction: Degassed toluene and water (4:1 v/v) are added to the flask. The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data from Representative Suzuki-Miyaura Reactions
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85-95 (Estimated) | General Procedure |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | >90 (Typical) | General Procedure |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 (Typical) | General Procedure |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Application in Materials Science: Organic Light-Emitting Diodes (OLEDs)
3,5-Diphenylphenylboronic acid serves as a crucial intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). Its rigid, extended π-conjugated structure is desirable for creating stable and efficient host materials, emissive layers, and charge-transporting layers within OLED devices[1]. The terphenyl core contributes to a high glass transition temperature (Tg), enhancing the morphological stability and lifespan of the OLED device.
Experimental Workflow: Synthesis of an OLED Host Material
The following diagram illustrates a typical synthetic workflow for an OLED host material using 3,5-diphenylphenylboronic acid as a key building block.
Applications in Medicinal Chemistry
While direct applications of 3,5-diphenylphenylboronic acid in medicinal chemistry are not extensively documented, the broader class of phenylboronic acids and their derivatives are of significant interest in drug discovery. They are known to act as enzyme inhibitors, particularly for serine proteases, by forming a reversible covalent bond with the catalytic serine residue. The introduction of the bulky 3,5-diphenylphenyl moiety could be explored to enhance binding affinity and selectivity for specific enzyme targets.
For illustrative purposes, the table below presents the inhibitory activity of some phenylboronic acid derivatives against AmpC β-lactamase, a key enzyme involved in bacterial antibiotic resistance[2].
| Compound | Substituent on Phenylboronic Acid | Kᵢ (µM) |
| 1 | 3'-(aminomethyl)-[1,1'-biphenyl]-3-yl | 0.083 |
| 2 | 3-((3-carboxyphenoxy)methyl)phenyl | 1.7 |
| 3 | 4'-carboxy-[1,1'-biphenyl]-3-yl | 2.9 |
| 4 | 3-(phenoxymethyl)phenyl | 4.2 |
| 5 | 3-((4-(hydroxymethyl)phenoxy)methyl)phenyl | 0.20 |
Data from a study on related phenylboronic acid derivatives as AmpC β-lactamase inhibitors[2].
This data highlights the potential for designing potent enzyme inhibitors based on the phenylboronic acid scaffold. The 3,5-diphenylphenyl group could be incorporated into such designs to probe specific hydrophobic pockets within an enzyme's active site.
Signaling Pathway: Inhibition of AmpC β-Lactamase
The following diagram illustrates the mechanism of action of a generic phenylboronic acid derivative as an inhibitor of AmpC β-lactamase.
Conclusion
3,5-Diphenylphenylboronic acid is a valuable and versatile building block with significant applications in organic synthesis and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex polyaromatic systems, which are integral to the development of advanced materials like those used in OLEDs. While its direct role in medicinal chemistry is still an emerging area, the broader potential of the phenylboronic acid scaffold suggests that derivatives of 3,5-diphenylphenylboronic acid could be promising candidates for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the unique properties of this compound in their respective fields.
References
Spectroscopic and Structural Analysis of Arylboronic Acids: A Technical Guide Featuring (3,5-Diphenylphenyl)boronic acid
Introduction: (3,5-Diphenylphenyl)boronic acid is a bifunctional organic compound featuring a central phenyl ring substituted with two additional phenyl groups and a boronic acid moiety. This structure makes it a valuable building block in supramolecular chemistry, materials science, and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectroscopic properties is essential for its characterization and quality control. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside the experimental protocols for these analyses.
Data Presentation
The following tables summarize the key spectroscopic data for arylboronic acids.
Table 1: ¹H NMR Spectroscopic Data of Phenylboronic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.99 | d | 2H | Ar-H (ortho to B) |
| 7.79 | t | 1H | Ar-H (para to B) |
| 7.39 | t | 2H | Ar-H (meta to B) |
| 7.33 | s (broad) | 2H | B(OH)₂ |
Note: Data for phenylboronic acid in DMSO-d₆.
Table 2: ¹³C NMR Spectroscopic Data of Phenylboronic Acid
| Chemical Shift (δ) ppm | Assignment |
| 134.5 | Ar-C (ortho to B) |
| 131.0 | Ar-C (para to B) |
| 127.8 | Ar-C (meta to B) |
| ipso-C | Not typically observed |
Note: The carbon atom directly attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation.
Table 3: IR Spectroscopic Data of Phenylboronic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~1600 | Medium | C=C aromatic ring stretch |
| ~1350 | Strong | B-O asymmetric stretch |
| ~1100 | Medium | B-C stretch |
| ~700 | Strong | C-H out-of-plane bend |
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₅BO₂[1] |
| Molecular Weight | 274.12 g/mol [1] |
| Exact Mass | 274.11651 Da[1] |
| Common Fragments | [M-H₂O]⁺, [M-B(OH)₂]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of arylboronic acids are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the arylboronic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for boronic acids due to their good solubility and the ability to observe the exchangeable B(OH)₂ protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required (typically 1024 or more).
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H, C-H, C=C, B-O, and B-C bonds.[2][3][4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is used for accurate mass determination.
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
In the ion source, the analyte molecules are ionized (e.g., by protonation to form [M+H]⁺).
-
The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
The peak with the highest m/z value often corresponds to the molecular ion or a pseudo-molecular ion (e.g., [M+H]⁺).
-
Analyze the isotopic pattern, which is characteristic for boron-containing compounds (¹⁰B and ¹¹B isotopes).
-
Examine the fragmentation pattern to gain further structural information.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. (1~1~,2~1~:2~3~,3~1~-Terphenyl)-2~5~-ylboronic acid | C18H15BO2 | CID 14739363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of (3,5-Diphenylphenyl)boronic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (3,5-diphenylphenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its solubility assessment. This includes qualitative solubility expectations based on analogous compounds, quantitative data for structurally related boronic acids, and detailed experimental protocols for determining its solubility.
Introduction to this compound
This compound is an organic compound featuring a central phenyl ring substituted with two additional phenyl groups and a boronic acid moiety. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex poly-aromatic structures. Such structures are of significant interest in materials science and the development of pharmaceutical compounds. An understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation.
Expected Solubility Profile
Based on the known solubility of phenylboronic acid and other arylboronic acids, this compound is expected to exhibit the following general solubility trends:
-
High Solubility: Likely to be soluble in polar aprotic solvents such as ethers (e.g., tetrahydrofuran, diethyl ether) and ketones (e.g., acetone).
-
Moderate Solubility: Expected to have moderate solubility in chlorinated solvents like chloroform and dichloromethane.
-
Low to Very Low Solubility: Predicted to have low solubility in nonpolar hydrocarbon solvents (e.g., hexane, methylcyclohexane).
The presence of the two additional phenyl groups on the central ring increases the molecule's hydrophobicity and molecular weight compared to phenylboronic acid, which will likely decrease its solubility in more polar solvents and potentially increase its solubility in less polar organic solvents, relative to the parent phenylboronic acid.
Quantitative Solubility Data for Analogous Compounds
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |
| Chloroform | Moderate | Data not available |
| 3-Pentanone | High | Data not available |
| Acetone | High | Data not available |
| Dipropyl ether | High | Data not available |
| Methylcyclohexane | Very Low | Data not available |
Data derived from qualitative descriptions and studies on phenylboronic acid solubility.[1][2][3]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers (Mole Fraction, x)
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.105 |
This data illustrates how the position of a substituent on the phenyl ring can significantly affect solubility.[4]
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following established experimental protocols are recommended.
This method is used to determine the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously. The temperature of the bath is then increased at a slow, constant rate (e.g., 0.1–0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of light passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid.
-
Concentration Analysis: Dilute the filtered solution as necessary and analyze the concentration of this compound using a pre-calibrated analytical method.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the dynamic method of solubility determination.
Caption: Workflow for the dynamic method of solubility determination.
Conclusion
While direct quantitative solubility data for this compound is not extensively documented, a robust understanding of its likely behavior can be inferred from analogous compounds. For researchers requiring precise solubility data for applications in drug development, process chemistry, or materials science, the detailed experimental protocols provided in this guide offer a clear pathway to generating this critical information. The provided data on related compounds serves as a useful starting point for solvent selection and experimental design.
References
An In-depth Technical Guide to the Lewis Acidity and pKa of (3,5-Diphenylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Diphenylphenyl)boronic acid is an organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility is intrinsically linked to its Lewis acidic character, a property that governs its reactivity and interactions with biological molecules. This technical guide provides a comprehensive overview of the Lewis acidity and pKa of (3,s5-diphenylphenyl)boronic acid, including detailed experimental protocols for their determination and the theoretical underpinnings of these properties.
Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, function as Lewis acids due to the vacant p-orbital on the boron atom.[1] This electron deficiency allows them to accept a pair of electrons from a Lewis base. In aqueous media, the primary interaction is with a hydroxide ion, forming a tetrahedral boronate anion. The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa).[1] A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion at a lower pH.[1] This property is crucial for applications such as Suzuki-Miyaura cross-coupling reactions and the formation of reversible covalent bonds with diols present in biological molecules like sugars and glycoproteins.[2][3][4]
Quantitative Data: Lewis Acidity and pKa
To illustrate the impact of various substituents on the pKa of phenylboronic acids, the following table summarizes experimentally determined values for a range of derivatives.
| Boronic Acid Derivative | pKa | Measurement Conditions |
| Phenylboronic Acid | 8.83 | 25°C |
| 4-Methoxybenzeneboronic acid | 9.31 | Not specified |
| 4-(N-methyl)carboxamido-benzeneboronic acid | 7.86 | Not specified |
| 2-Formylphenylboronic acid | ~7.0 | Not specified |
| 3-Acetamidophenylboronic acid | Not specified | Not specified |
| 4-Methylcarbamoylphenylboronic acid | Not specified | Not specified |
Note: The specific pKa of this compound would need to be determined experimentally using the protocols outlined below.
Experimental Protocols
The determination of the pKa of a boronic acid is essential for understanding its Lewis acidity. The two most common methods are potentiometric titration and spectrophotometric titration.
Potentiometric Titration
This classic method involves the gradual addition of a strong base (titrant) to a solution of the boronic acid and monitoring the corresponding change in pH.
Methodology:
-
Solution Preparation: Prepare a standard solution of the boronic acid in a suitable solvent, typically water or a mixed aqueous-organic solvent system to ensure solubility. Also, prepare a standardized solution of a strong base, such as sodium hydroxide.
-
Titration: Place the boronic acid solution in a beaker with a calibrated pH electrode. Add the base in small, precise increments while continuously stirring and recording the pH after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the boronic acid has been neutralized. This can be calculated using a modified Henderson-Hasselbalch equation.[6]
Spectrophotometric Titration
This method is particularly useful for arylboronic acids that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[1]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the boronic acid in a solvent such as DMSO or methanol.[1]
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa.[1]
-
Sample Preparation: In a UV-transparent microplate or cuvettes, add a fixed volume of each buffer solution. To each, add a small, constant volume of the boronic acid stock solution to achieve a final concentration in the micromolar range.[1]
-
Spectra Acquisition: Measure the UV-Vis spectrum for each sample at a constant temperature.[1]
-
Data Analysis: Select a wavelength where the absorbance difference between the trigonal boronic acid and the tetrahedral boronate is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the appropriate equation to determine the pKa, which corresponds to the inflection point of the curve.[1]
Visualizations
Boronic Acid-Hydroxide Equilibrium
The fundamental equilibrium that defines the Lewis acidity of a boronic acid in an aqueous environment.
Caption: Equilibrium of a generic boronic acid with water.
Experimental Workflow for Spectrophotometric pKa Determination
A schematic representation of the steps involved in determining the pKa of a boronic acid using UV-Vis spectrophotometry.
Caption: Workflow for pKa determination by spectrophotometry.
Interaction of Boronic Acid with a Diol-Containing Biomolecule
This diagram illustrates the general mechanism by which boronic acids, including this compound, can reversibly bind to diol functionalities present in many biological molecules, a key aspect of their application in drug development.
Caption: General pathway of boronic acid interaction with a diol.
Conclusion
The Lewis acidity, quantified by the pKa, of this compound is a critical parameter that dictates its chemical and biological activity. While specific experimental data for this compound is not yet widely published, established methodologies such as potentiometric and spectrophotometric titrations provide robust frameworks for its determination. The electronic properties of the diphenyl substituents suggest a slightly enhanced Lewis acidity compared to the parent phenylboronic acid. A thorough experimental characterization of this property is paramount for the rational design and application of this compound in drug discovery and materials science, enabling researchers to harness its unique reactivity and binding capabilities.
References
Theoretical and Computational Approaches in the Study of Terphenyl Boronic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terphenyl boronic acid derivatives represent a class of organic compounds with significant potential in materials science and medicinal chemistry. Their rigid terphenyl backbone provides a versatile scaffold for creating molecules with specific electronic and steric properties. The boronic acid functional group imparts unique capabilities, including covalent interactions with diols, making them valuable as sensors, and their role as key intermediates in Suzuki-Miyaura cross-coupling reactions. In drug discovery, boronic acids are recognized as important pharmacophores, capable of forming reversible covalent bonds with serine proteases and other enzyme targets.
Computational and theoretical studies are indispensable for understanding the structure-property relationships of these complex molecules. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the elucidation of electronic structure, conformational preferences, and spectroscopic properties. Molecular dynamics (MD) simulations can further provide insights into their behavior in solution and their interactions with biological macromolecules. This technical guide provides an overview of the theoretical and computational methodologies applied to the study of terphenyl boronic acid derivatives and their analogues, offering a framework for future research and development.
Core Concepts in Computational Analysis
Conformational Analysis
The relative orientation of the phenyl rings and the conformation of the boronic acid group significantly influence the properties of terphenyl boronic acid derivatives. Computational methods are employed to identify stable conformers and to understand the energetic barriers between them.
A common approach involves performing a Potential Energy Surface (PES) scan by systematically rotating key dihedral angles. For the boronic acid group, the C-B-O-H dihedral angles are critical in determining the orientation of the hydroxyl groups.[1][2] The resulting low-energy conformers, often labeled as anti-syn, syn-anti, syn-syn, and anti-anti, can then be used for further calculations.[1][2]
Electronic Structure and Properties
The electronic properties of terphenyl boronic acid derivatives are key to their application in organic electronics and as chemical sensors. DFT calculations are widely used to determine fundamental electronic parameters.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO (Egap) provides an indication of the molecule's kinetic stability and optical properties.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting non-covalent interactions and sites of chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can reveal significant donor-acceptor interactions and the stabilization energy associated with them.[3]
Spectroscopic Properties
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.
-
UV-Vis Absorption Spectra: TD-DFT calculations are employed to predict electronic excitation energies and corresponding absorption wavelengths (λmax).[5] The analysis of the transitions can reveal the nature of the electronic excitations, such as π →π* transitions.[3][4]
-
NMR Chemical Shifts: The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, can accurately predict 1H and 13C NMR chemical shifts, which is invaluable for structure elucidation.[6]
Methodologies and Protocols
Density Functional Theory (DFT) Calculations
DFT is a workhorse of computational chemistry for studying the ground-state properties of molecules.
Typical Protocol:
-
Geometry Optimization: The molecular geometry is optimized to find a local minimum on the potential energy surface.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Single-Point Energy Calculation: A more accurate energy calculation is often performed on the optimized geometry using a larger basis set.
-
Property Calculations: Various electronic properties such as FMOs, MEP, and NBO analysis are performed on the optimized geometry.
Commonly Used Functionals and Basis Sets:
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is used to study the excited-state properties of molecules.
Typical Protocol:
-
Ground-State Optimization: An initial DFT calculation is performed to obtain the optimized ground-state geometry.
-
Excited-State Calculation: A TD-DFT calculation is then performed on the optimized ground-state geometry to calculate excitation energies and oscillator strengths.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules over time.
Typical Protocol:
-
System Setup: The molecule is placed in a simulation box, often with a solvent like water.
-
Parameterization: A force field is chosen to describe the interactions between atoms. For novel molecules like terphenyl boronic acid derivatives, parameterization may be necessary.[10]
-
Equilibration: The system is allowed to relax to a stable temperature and pressure.
-
Production Run: The simulation is run for a desired length of time to collect data on the molecule's trajectory.
-
Analysis: The trajectory is analyzed to study conformational changes, interactions with solvent, and other dynamic properties.
Quantitative Data Summary
| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Egap (eV) |
| 3-Cyanophenylboronic Acid | DFT/B3LYP | 6-311++G(d,p) | - | - | 5.66 |
| (3-Carbamoylphenyl)boronic Acid | DFT/B3LYP | 6-311+G(2d,p) | - | - | 5.59 |
| 2-Methoxyphenylboronic Acid | DFT/B3LYP | 6-31+G(d,p) | - | - | - |
Table 1: Calculated Frontier Molecular Orbital Energies for Phenylboronic Acid Derivatives.[1][4][11]
| Compound | Method | Basis Set | Calculated λmax (nm) | Experimental λmax (nm) |
| 3-Aminophenylboronic acid (sp2 B) | TD-DFT(B3LYP) | 6-31G(d,p) | - | - |
| 3-Aminophenylboronic acid (sp3 B) | TD-DFT(B3LYP) | 6-31G(d,p) | - | - |
Table 2: Calculated and Experimental UV-Vis Absorption Maxima for Phenylboronic Acid Derivatives.[5]
Visualizing Computational Workflows
The following diagrams, generated using the DOT language, illustrate typical workflows in the computational study of terphenyl boronic acid derivatives.
Caption: A generalized workflow for DFT calculations.
Caption: Workflow for conformational analysis.
Conclusion and Future Outlook
Theoretical and computational studies provide powerful tools for elucidating the structure, properties, and reactivity of terphenyl boronic acid derivatives. While much of the detailed computational work has focused on simpler phenylboronic acid analogues, the methodologies are directly applicable to the more complex terphenyl systems. Future research should focus on building a comprehensive computational database for a wide range of substituted terphenyl boronic acids. This will not only advance our fundamental understanding of these molecules but also accelerate their development in materials science and as next-generation therapeutics. The integration of machine learning models with traditional computational methods also holds promise for the rapid screening and design of novel terphenyl boronic acid derivatives with tailored properties.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. researchgate.net [researchgate.net]
- 5. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 6. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to (3,5-Diphenylphenyl)boronic acid: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (3,5-Diphenylphenyl)boronic acid. The content herein is intended to equip laboratory personnel and drug development professionals with the necessary knowledge to handle this compound safely and effectively.
Chemical Identification and Properties
This compound is an organic compound that belongs to the family of boronic acids. These compounds are characterized by a carbon-boron bond and are widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a central phenyl ring substituted with two additional phenyl groups, makes it a valuable building block for the synthesis of complex organic molecules, including terphenyl derivatives, which are of interest in materials science and drug discovery.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 128388-54-5 | PubChem[1] |
| Molecular Formula | C₁₈H₁₅BO₂ | PubChem[1] |
| Molecular Weight | 274.1 g/mol | PubChem[1] |
| Appearance | White to off-white powder or crystalline solid (typical for boronic acids) | General Knowledge |
| Melting Point | Not definitively available. Similar compounds have melting points in the range of 200-250 °C. | Inferred from related compounds |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.[2] | JIGS Chemical Limited[2] |
| Storage Temperature | Store in a cool, dry place away from direct sunlight.[2] | JIGS Chemical Limited[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are based on data available for the compound and structurally similar boronic acids.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | PubChem[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | PubChem[1] |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3][4] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[3] Avoid prolonged or repeated skin contact.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator for dusts.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3] Clean the spill area with a damp cloth.
Toxicological Information
Detailed toxicological data for this compound is limited. The information provided is based on the GHS classifications and data from similar compounds.
Table 4: Toxicological Profile
| Effect | Details |
| Acute Toxicity | No specific LD50 or LC50 data is available for this compound. Boronic acids, in general, are considered to have low to moderate acute toxicity. |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] |
| Carcinogenicity | No data is available to classify this compound as a carcinogen. |
| Mutagenicity | No data is available to classify this compound as a mutagen. |
| Reproductive Toxicity | No data is available to classify this compound for reproductive toxicity. |
Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of terphenyls and other complex molecules. Below is a general experimental protocol for such a reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired terphenyl derivative.
Visualizations
The following diagrams illustrate key concepts related to the safety and handling of this compound.
Caption: Key Sections of a Material Safety Data Sheet.
Caption: Safe Handling Workflow for Chemical Reagents.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (3,5-Diphenylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and substituted aromatic compounds. This reaction is of paramount importance in medicinal chemistry and materials science. (3,5-Diphenylphenyl)boronic acid is a sterically hindered building block that can be challenging to couple efficiently. This document provides a detailed protocol for the Suzuki coupling of this compound with aryl halides, based on established methods for sterically demanding substrates.
The presence of the two phenyl substituents at the 3 and 5 positions of the phenylboronic acid introduces significant steric bulk around the reactive boronic acid moiety. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle, often requiring carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields.
Core Concepts and Reaction Mechanism
The Suzuki coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center. This step is often rate-limiting, especially for sterically hindered substrates.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
For sterically hindered boronic acids like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps while promoting the desired transmetalation.
Standard Protocol Components
A successful Suzuki coupling of this compound typically requires careful selection of the following components. The table below summarizes common choices for each component, derived from protocols for sterically hindered arylboronic acids.
| Component | Common Choices | Typical Concentration/Loading | Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 0.5 - 5 mol% | Pd₂(dba)₃ is often preferred for its ability to form the active Pd(0) species readily. Pd(PPh₃)₄ can be effective but may be less active for challenging substrates.[1] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), PCy₃, P(t-Bu)₃, AntPhos | 1 - 3 mol ratio to Pd | Bulky and electron-rich phosphine ligands are essential for coupling sterically hindered substrates.[2][3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | 2 - 3 equivalents | A strong, non-nucleophilic base is required to activate the boronic acid. K₃PO₄ is a common and effective choice.[4] |
| Solvent | Toluene, Dioxane, THF, DME | Anhydrous | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. |
| Aryl Halide Partner | Aryl Bromides, Aryl Iodides, Aryl Triflates | 1.0 equivalent | Aryl iodides are generally more reactive, followed by bromides and triflates. Aryl chlorides are more challenging. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. | |
| Temperature | Room Temperature to 110 °C | Varies | Higher temperatures are often required for less reactive coupling partners or to overcome steric hindrance.[3] |
| Reaction Time | 2 - 24 hours | Varies | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Workflow
The following diagram illustrates the typical workflow for setting up a Suzuki coupling reaction.
Caption: A flowchart illustrating the key steps in a standard Suzuki coupling experiment.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific aryl halide substrates.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.02 equiv, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.022 mmol, 0.022 equiv, 2.2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, SPhos, this compound, the aryl halide, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl halide) is consumed (typically 2-18 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active ligand (e.g., a different Buchwald ligand), or switching to a more reactive aryl halide (e.g., from bromide to iodide). Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Homocoupling of Boronic Acid: The formation of Ar-Ar from the boronic acid can be a side reaction. This can sometimes be suppressed by using a less concentrated solution or by carefully controlling the addition of the base.
-
Protodeboronation: The loss of the boronic acid group can occur, especially at high temperatures and in the presence of water. Using anhydrous conditions and a moderate temperature can mitigate this issue.
By following this detailed protocol and considering the key parameters, researchers can successfully perform Suzuki coupling reactions with the sterically demanding this compound for the synthesis of complex molecular architectures.
References
Application Notes and Protocols for (3,5-Diphenylphenyl)boronic acid in OLED Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Diphenylphenyl)boronic acid is a key building block in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. Its terphenyl core structure provides excellent thermal stability and a high triplet energy, making it an ideal component for creating high-performance host materials, emissive layers, and charge-transporting layers.[1] The primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the precise construction of complex π-conjugated systems essential for efficient charge transport and light emission in OLED devices.[1]
These application notes provide detailed protocols and data for the synthesis of a high-performance hole-transporting material (HTM) and a blue emissive host material using this compound.
Application 1: Synthesis of a High-Performance Hole-Transporting Material (HTM)
The bulky 3,5-diphenylphenyl moiety is effective in creating amorphous materials with high glass transition temperatures (Tg), a crucial property for preventing morphological changes and ensuring long device lifetimes. When coupled with electron-rich aromatic amines, it can be used to synthesize efficient hole-transporting materials.
Synthesis of 4,4'-bis(3',5'-diphenyl-[1,1'-biphenyl]-4-yl)-N,N-diphenylaniline
A common strategy for creating high-performance HTMs is to use a triarylamine core and extend the conjugation with bulky, stable side groups. In this example, this compound is coupled with a dibrominated triphenylamine derivative.
Reaction Scheme
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of the target HTM.
-
Reagent Preparation: In a Schlenk flask, combine 4,4'-dibromo-N,N-diphenylaniline (1.0 mmol), this compound (2.2 mmol), and potassium carbonate (K₂CO₃) (6.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with high-purity nitrogen or argon to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the final product as a white to off-white powder.
-
Final Purification: For high-purity OLED-grade material, further purification by temperature-gradient sublimation is recommended.
Quantitative Data
The following table summarizes typical data for HTMs synthesized using this compound.
| Parameter | Value | Reference |
| Synthesis Yield | 75-85% | General Suzuki Coupling Yields |
| Glass Transition Temp. (Tg) | > 120 °C | High stability from bulky groups |
| Decomposition Temp. (Td) | > 400 °C | Thermally stable terphenyl moiety |
| HOMO Energy Level | -5.1 to -5.4 eV | Suitable for hole injection |
| Hole Mobility (μh) | 10⁻³ to 10⁻⁴ cm²/Vs | Efficient hole transport |
Application 2: Synthesis of a Blue Emissive Host Material
The high triplet energy (Eₜ) of the 3,5-diphenylphenyl moiety makes it an excellent building block for host materials in blue phosphorescent OLEDs (PHOLEDs), as it can effectively confine triplet excitons on the blue emissive dopant.
Synthesis of 2,8-bis(3',5'-diphenyl-[1,1'-biphenyl]-4-yl)dibenzo[b,d]furan
In this application, this compound is coupled with a dibrominated dibenzofuran core, a common building block for high-triplet-energy host materials.
Reaction Scheme
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a three-neck round-bottom flask, dissolve 2,8-dibromodibenzo[b,d]furan (1.0 mmol) and this compound (2.3 mmol) in a mixture of toluene (30 mL) and deionized water (10 mL).
-
Inert Gas Purge: Bubble argon or nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%), and potassium phosphate (K₃PO₄) (4.0 mmol).
-
Reaction: Heat the mixture to 105 °C and reflux with vigorous stirring for 48 hours under an inert atmosphere.
-
Workup: After cooling, separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under vacuum. Purify the resulting solid by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure product.
-
Final Purification: For optimal performance in an OLED device, purify the material further by high-vacuum sublimation.
Quantitative Data
The following table summarizes typical data for blue host materials synthesized using this compound.
| Parameter | Value | Reference |
| Synthesis Yield | 70-80% | General Suzuki Coupling Yields |
| Glass Transition Temp. (Tg) | > 130 °C | High morphological stability |
| Triplet Energy (Eₜ) | > 2.8 eV | Suitable for blue PHOLEDs |
| Photoluminescence Quantum Yield (PLQY) | > 80% (in solution) | Efficient host material |
| Device EQE (with blue phosphorescent dopant) | > 20% | High device performance |
Conclusion
This compound is an indispensable building block for developing next-generation OLED materials. Its incorporation via the robust and versatile Suzuki-Miyaura coupling reaction allows for the synthesis of materials with high thermal stability, excellent photophysical properties, and tailored electronic characteristics. The protocols and data presented here provide a foundation for researchers and scientists to design and synthesize novel hole-transporting and host materials for highly efficient and stable OLED devices.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3,5-Diphenylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3,5-diphenylphenyl)boronic acid. This versatile building block is instrumental in the synthesis of complex organic molecules, including dendrimers and other highly branched structures, which are of significant interest in materials science and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This compound is a particularly valuable reagent in this context, as it allows for the introduction of a rigid, sterically demanding m-terphenyl-like motif. This structural unit is a key component in the construction of shape-persistent polyphenylene dendrimers and other macromolecules with well-defined three-dimensional architectures. The iterative synthesis of such structures is crucial for developing advanced materials with tailored electronic and photophysical properties.
Core Applications
The primary application of palladium-catalyzed cross-coupling with this compound is in the synthesis of polyphenylene dendrons and dendrimers. These reactions typically involve the coupling of the boronic acid with an aryl halide, often a poly-brominated aromatic core, to build up successive generations of the dendritic structure.
Quantitative Data Summary
The following tables summarize quantitative data for typical Suzuki-Miyaura cross-coupling reactions involving this compound and its derivatives, primarily in the context of dendrimer synthesis.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of a First-Generation Dendron
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,3,5-Tribromobenzene | This compound | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (aq) | Toluene/H₂O | 100 | 18 | 85 |
Table 2: Iterative Suzuki-Miyaura Coupling for Higher-Generation Dendrons
| Generation | Aryl Halide (Dendron) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| G2 | First-Generation Brominated Dendron | This compound | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (aq) | Toluene/H₂O | 100 | 24 | 78 |
| G3 | Second-Generation Brominated Dendron | This compound | Pd₂(dba)₃ (2.0) | SPhos (8) | K₃PO₄ (aq) | Toluene/H₂O | 100 | 36 | 65 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with this compound for the synthesis of polyphenylene dendrons.
Protocol 1: Synthesis of a First-Generation Polyphenylene Dendron
This protocol describes the synthesis of a first-generation dendron by coupling this compound with 1,3,5-tribromobenzene.
Materials:
-
This compound (3.3 equiv.)
-
1,3,5-Tribromobenzene (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)
-
Potassium phosphate, aqueous solution (2.0 M)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 1,3,5-tribromobenzene (1.0 equiv.), this compound (3.3 equiv.), Pd₂(dba)₃ (1.5 mol%), and SPhos (6 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add toluene to the flask via syringe to dissolve the reagents.
-
Add the aqueous solution of potassium phosphate (2.0 M) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure first-generation dendron.
Protocol 2: Iterative Synthesis of a Second-Generation Polyphenylene Dendron
This protocol outlines the synthesis of a second-generation dendron from the first-generation brominated dendron and this compound.
Materials:
-
First-Generation Brominated Dendron (prepared as described in the literature, 1.0 equiv.)
-
This compound (3.3 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)
-
Potassium phosphate, aqueous solution (2.0 M)
-
Toluene
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard organic synthesis glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the first-generation brominated dendron (1.0 equiv.), this compound (3.3 equiv.), Pd₂(dba)₃ (1.5 mol%), and SPhos (6 mol%).
-
Add toluene and the aqueous potassium phosphate solution to the flask.
-
Heat the mixture to 100 °C and stir vigorously for 24 hours.
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the resulting crude product by column chromatography to isolate the second-generation dendron. Due to the increased size and decreased polarity of the molecule, a less polar eluent system may be required.
Visualizations
The following diagrams illustrate the key chemical and procedural aspects of the palladium-catalyzed cross-coupling with this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Suzuki Reaction with [1,1':3',1''-Terphenyl]-5'-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] This Nobel Prize-winning reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][2] These application notes provide a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction using [1,1':3',1''-Terphenyl]-5'-ylboronic acid with a suitable aryl halide.
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the catalyst, ligand, base, and solvent system.[1]
-
Catalyst: Palladium complexes are the most widely used catalysts. The active catalytic species is a Pd(0) complex which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1][3]
-
Ligands: Ligands, typically phosphine-based, play a crucial role in stabilizing the palladium catalyst and enhancing its reactivity. Electron-rich and bulky ligands generally facilitate the key steps of oxidative addition and reductive elimination.[1][4]
-
Base: A base is required to activate the boronic acid for the transmetalation step.[5] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[]
-
Solvent: A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the base.[7] Common solvents include toluene, dioxane, and tetrahydrofuran (THF).[8][9]
Experimental Protocol: Synthesis of 5'-Aryl-[1,1':3',1''-terphenyl]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with [1,1':3',1''-Terphenyl]-5'-ylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
[1,1':3',1''-Terphenyl]-5'-ylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)[1]
-
SPhos (0.04 mmol, 4 mol%)[1]
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)[1]
-
Toluene (5 mL)[1]
-
Water (0.5 mL)[1]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, [1,1':3',1''-Terphenyl]-5'-ylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add degassed toluene and degassed water to the flask via syringe.[1]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers and wash with brine (20 mL).[1]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5'-aryl-[1,1':3',1''-terphenyl] product.[1]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions, which can be adapted for reactions with [1,1':3',1''-Terphenyl]-5'-ylboronic acid.
| Parameter | Typical Conditions | Reference |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | [1][4] |
| Boronic Acid | [1,1':3',1''-Terphenyl]-5'-ylboronic acid (1.1-1.5 equiv) | [1] |
| Catalyst | Pd(OAc)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) | [1][10] |
| Ligand | SPhos (2-10 mol%), PPh₃ (2-10 mol%) | [1][9] |
| Base | K₃PO₄ (2.0 equiv), K₂CO₃ (2.0 equiv), Cs₂CO₃ (2.0 equiv) | [1][] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | [1][8] |
| Temperature | 80-110 °C | [1][8] |
| Reaction Time | 2-24 hours | [1] |
| Yield | 70-95% (typical for efficient reactions) | [11] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Hole Transport Layers Using (3,5-Diphenylphenyl)boronic Acid
Introduction
The development of efficient and stable hole transport layers (HTLs) is a critical area of research for advancing the performance of organic and perovskite solar cells. Triarylamine derivatives have emerged as a prominent class of hole transport materials (HTMs) due to their excellent hole mobility and suitable energy levels. The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the precise construction of complex molecular architectures.
This document aims to provide detailed application notes and protocols for the synthesis of hole transport layers utilizing (3,5-Diphenylphenyl)boronic acid as a key building block. This precursor allows for the introduction of a rigid and bulky 3,5-diphenylphenyl moiety into the final HTM structure, which can enhance thermal stability and influence the morphological properties of the thin film.
Note: While the Suzuki-Miyaura coupling is a well-established method for synthesizing triarylamine-based HTMs, specific literature detailing the direct use of this compound for this application is not widely available. The following protocols are based on general procedures for the synthesis of similar triarylamine HTMs and serve as a foundational guide for researchers.
Synthesis of a Representative Hole Transport Material
A common strategy for synthesizing triarylamine-based HTMs involves the Suzuki-Miyaura cross-coupling reaction between an aryl boronic acid and an amine-containing aryl halide. In this context, this compound can be coupled with a diarylamine containing a halide (e.g., bromine or iodine) to introduce the 3,5-diphenylphenyl core.
General Synthetic Scheme
The logical workflow for the synthesis of a triarylamine-based HTM using this compound is depicted below. This involves the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: General workflow for the synthesis of a triarylamine HTM.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a triarylamine HTM incorporating the 3,5-diphenylphenyl moiety.
Materials:
-
This compound
-
Diarylamine-aryl halide (e.g., 4-bromo-N,N-diphenylaniline)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., round-bottom flask, condenser, magnetic stirrer, separatory funnel, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the diarylamine-aryl halide (1.0 equivalent), and the palladium catalyst (0.05 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Solvent and Base Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of toluene and water) and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure triarylamine-based HTM.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of Hole Transport Layer and Device Assembly
The synthesized HTM can be incorporated into a perovskite solar cell device. The following is a general protocol for the fabrication of a p-i-n planar perovskite solar cell.
Device Fabrication Workflow
The following diagram illustrates the typical workflow for fabricating a perovskite solar cell incorporating the synthesized HTL.
Caption: Workflow for perovskite solar cell fabrication.
Experimental Protocol: Device Fabrication
Materials:
-
Patterned ITO-coated glass substrates
-
Synthesized HTM
-
Chlorobenzene (or other suitable solvent for the HTM)
-
Perovskite precursor solution (e.g., a solution of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO)
-
Electron Transport Layer (ETL) precursor (e.g., PCBM in chlorobenzene)
-
Metal for top electrode (e.g., Gold or Silver)
-
Solvents for cleaning (e.g., detergent, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and treat with UV-ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer Deposition:
-
Prepare a solution of the synthesized HTM in a suitable solvent like chlorobenzene (e.g., 10 mg/mL). Additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often included to improve conductivity.
-
Spin-coat the HTL solution onto the cleaned ITO substrate. A typical spin-coating program is 4000 rpm for 30 seconds.
-
Anneal the HTL film on a hotplate at a specified temperature (e.g., 100 °C) for 10 minutes.
-
-
Perovskite Layer Deposition:
-
Transfer the substrate with the HTL into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the HTL. A two-step program is often used, for example, 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
-
During the second step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 30-60 minutes).
-
-
Electron Transport Layer Deposition:
-
Spin-coat the ETL solution (e.g., PCBM in chlorobenzene) on top of the perovskite layer. A typical spin-coating program is 2000 rpm for 30 seconds.
-
-
Top Electrode Deposition:
-
Deposit the metal top electrode (e.g., 100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the device.
-
Characterization and Performance Data
After fabrication, the performance of the perovskite solar cells should be characterized under standard testing conditions. The key performance parameters are typically summarized in a table for easy comparison.
Hypothetical Performance Data
The following table presents hypothetical performance data for a perovskite solar cell using an HTM derived from this compound, compared to a standard HTM like Spiro-OMeTAD. Note: This data is for illustrative purposes only and is not based on experimental results from the specified compound.
| Hole Transport Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| HTM from this compound | 1.10 | 23.5 | 78 | 20.2 |
| Spiro-OMeTAD (Reference) | 1.12 | 24.0 | 79 | 21.2 |
Signaling Pathway for Charge Transport
The energy level alignment between the different layers of the solar cell is crucial for efficient charge separation and transport. The following diagram illustrates the idealized energy levels and the pathway for charge carriers in a p-i-n perovskite solar cell.
Caption: Energy level diagram for a p-i-n perovskite solar cell.
Conclusion
The use of this compound as a precursor offers a promising route to novel triarylamine-based hole transport materials. The incorporation of the bulky and rigid 3,5-diphenylphenyl moiety is expected to enhance the thermal and morphological stability of the resulting HTL. The general synthetic and fabrication protocols provided in this document serve as a starting point for researchers to explore this class of materials. Further optimization of the molecular structure, synthesis conditions, and device fabrication parameters is necessary to fully realize the potential of these materials for high-performance perovskite solar cells. It is important to reiterate that specific experimental data for HTLs derived directly from this compound is limited, and the provided protocols are based on established methods for analogous compounds.
Application Notes and Protocols: (3,5-Diphenylphenyl)boronic Acid and its Analogs as Building Blocks for Functional Polymers
Introduction to Phenylboronic Acid-Containing Functional Polymers
Phenylboronic acid (PBA) and its derivatives are versatile building blocks in polymer chemistry, prized for their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in sugars.[1][2][3] This interaction is the foundation for a wide array of "smart" or stimuli-responsive materials. The equilibrium between the uncharged boronic acid and the charged boronate ester can be influenced by pH and the concentration of diols, leading to changes in polymer hydrophilicity, swelling, or self-assembly.[1][4] These properties make PBA-functionalized polymers highly valuable for biomedical applications, including drug delivery systems, biosensors, and tissue engineering scaffolds.[2][5][6]
Application Notes
Glucose-Responsive Polymers for Drug Delivery
A primary application of phenylboronic acid-containing polymers is in the development of self-regulated drug delivery systems, particularly for insulin.[1][7] The polymers can be designed to change their structure in response to varying glucose concentrations. For instance, nanoparticles or hydrogels made from these polymers can encapsulate insulin and release it when blood glucose levels are high. The glucose displaces the interactions within the polymer matrix, leading to swelling or disassembly of the nanoparticles and subsequent drug release.[1][8]
Biosensors and Diagnostics
The specific binding of boronic acids to diols can be harnessed to create highly sensitive biosensors.[4] For example, PBA-functionalized hydrogels can be combined with photonic crystals. The binding of glucose causes the hydrogel to swell, changing the lattice spacing of the crystals and resulting in a detectable color shift.[4] Such systems can provide a visual indication of glucose levels.
Self-Healing Materials
The dynamic and reversible nature of the boronate ester bond can be exploited to create self-healing polymers.[9] Polymers incorporating (3,5-diformylphenyl)boronic acid have demonstrated high stretchability and the ability to self-heal at room temperature.[9] These materials rely on the reversible formation of boroxine and imine bonds to repair damage.
Affinity Chromatography and Separation
Phenylboronic acid-functionalized polymers are effective stationary phases for affinity chromatography to separate and purify diol-containing molecules like glycoproteins, saccharides, and sugar alcohols from complex mixtures.[3][10] The separation is based on the selective formation of boronate esters under specific pH conditions, with the captured molecules being released by a change in pH.
Experimental Protocols
The following protocols are based on the synthesis and characterization of poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), a representative thermo- and glucose-responsive block copolymer.
Protocol 1: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer
This protocol is adapted from established methods for the synthesis of AAPBA.[1]
Materials:
-
3-Aminophenylboronic acid
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Deionized water
-
Acryloyl chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Dissolve 3-aminophenylboronic acid in a 1:1 mixture of THF and deionized water in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to below 5°C in an ice bath.
-
Slowly add acryloyl chloride dropwise to the cooled mixture while stirring vigorously.
-
Allow the reaction to proceed for several hours at low temperature.
-
Acidify the reaction mixture with HCl to a pH of approximately 3-4.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of PNIPAM-b-PAPBA via RAFT Polymerization
This protocol describes the synthesis of a block copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (DMP) as chain transfer agent (CTA)
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,3,5-Trioxane (internal standard)
-
Anhydrous dimethylformamide (DMF)
-
3-Acrylamidophenylboronic acid (AAPBA)
-
Cold diethyl ether
Procedure: Step 1: Synthesis of PNIPAM macro-CTA
-
In an H-shaped ampoule, combine NIPAM, DMP, AIBN, and 1,3,5-trioxane in anhydrous DMF.
-
Seal the ampoule and degas the solution by performing three freeze-pump-thaw cycles.
-
Place the ampoule in a preheated oil bath at 70°C to initiate polymerization.
-
Monitor the reaction progress by taking samples periodically to determine molecular weight via GPC.
-
Quench the polymerization by exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Step 2: Synthesis of PNIPAM-b-PAPBA Block Copolymer
-
Dissolve the PNIPAM macro-CTA and AAPBA monomer in anhydrous DMF in a Schlenk flask.
-
Add AIBN as the initiator.
-
Degas the solution by bubbling with nitrogen for at least 30 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
After the desired reaction time, quench the polymerization by exposing it to air.
-
Purify the block copolymer by dialysis against deionized water to remove unreacted monomer and initiator fragments.
-
Isolate the final product by lyophilization.
Protocol 3: Characterization of the Functional Polymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Acquire ¹H NMR spectra to confirm the presence of characteristic peaks for both polymer blocks and to determine the monomer conversion and copolymer composition.
2. Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in the GPC eluent (e.g., DMF with LiBr).
-
Inject the solution into the GPC system to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
3. Dynamic Light Scattering (DLS):
-
Prepare a dilute aqueous solution of the polymer.
-
Use DLS to measure the hydrodynamic radius (Rh) and size distribution of the self-assembled nanoparticles in solution.
Data Presentation
| Property | PNIPAM macro-CTA | PNIPAM-b-PAPBA | Reference |
| Number-Average Molecular Weight (Mn, g/mol ) | 7,780 | Varies with block length | [1] |
| Polydispersity Index (PDI) | ~1.1-1.3 | ~1.2-1.5 | [1] |
| Nanoparticle Hydrodynamic Radius (Rh, nm) | N/A | ~80 | [1] |
| Zeta Potential (mV) | N/A | ~-20 | [8] |
| Insulin Loading Capacity (%) | N/A | ~11 | [8] |
| Polymer System | Key Performance Metric | Value | Reference |
| PDMS-DPBA-5000 | Elongation at break | 4200% | [9] |
| PDMS-DPBA-5000 | Self-healing time | 20 min at RT | [9] |
| PBA-containing hydrogel | Glucose sensing range | 5 to 20 mM | [4] |
Visualizations
References
- 1. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Phenylboronate Polymers for the Recovery of Diols, Sugar Alcohols, and Saccharides from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]
- 8. Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chan-Lam Cross-Coupling of (3,5-Diphenylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam cross-coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[1][2][3] This copper-catalyzed reaction provides a valuable alternative to other cross-coupling methods like the Buchwald-Hartwig amination, often employing milder reaction conditions that are tolerant of a wide range of functional groups.[1][4] Notably, Chan-Lam couplings can frequently be conducted at room temperature and are open to the atmosphere, simplifying the experimental setup.[1][2] This document provides detailed protocols and application notes for the use of (3,5-Diphenylphenyl)boronic acid in Chan-Lam cross-coupling reactions, a substrate of interest in medicinal chemistry and materials science due to its rigid, three-dimensional framework.
Reaction Principle
The Chan-Lam coupling facilitates the formation of a new bond between an arylboronic acid and a nucleophile, such as an amine or an alcohol, to generate the corresponding N-aryl or O-aryl product. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and often proceeds in the presence of a base and an oxidant, which can be atmospheric oxygen.[2][5]
A generalized reaction scheme is as follows:
Ar-B(OH)₂ + Nu-H ---[Cu(II) catalyst, Base, Oxidant]--> Ar-Nu + H₂O + B(OH)₃
Where:
-
Ar-B(OH)₂ is the arylboronic acid (this compound in this case).
-
Nu-H is the nucleophile (e.g., an amine, alcohol, phenol, or N-heterocycle).
-
[Cu(II) catalyst] is typically Cu(OAc)₂.
-
Base can be a tertiary amine like pyridine or triethylamine, or an inorganic base like potassium carbonate.
-
Oxidant is often atmospheric oxygen.
Applications in Drug Development and Materials Science
The (3,5-diphenylphenyl) moiety is a key structural motif in various functional molecules. Its incorporation into drug candidates can enhance metabolic stability and modulate pharmacokinetic properties. In materials science, this bulky, aromatic substituent is utilized in the design of organic light-emitting diodes (OLEDs), polymers with high thermal stability, and porous organic frameworks. The Chan-Lam coupling provides a direct and efficient method for synthesizing derivatives containing this valuable scaffold.
Experimental Protocols
While specific conditions for this compound are not extensively reported, the following protocols are based on well-established general procedures for Chan-Lam couplings with various arylboronic acids and can serve as an excellent starting point for optimization.
Protocol 1: N-Arylation of a Primary Amine
This protocol describes the coupling of this compound with a generic primary aliphatic or aromatic amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (optional, but recommended to minimize oxidation byproducts)[6]
Procedure:
-
To a reaction vial, add this compound (1.0 equiv.), the primary amine (1.2 equiv.), and copper(II) acetate (1.5 equiv.).
-
Add the solvent (DCM or MeOH) to achieve a concentration of 0.1-0.2 M with respect to the boronic acid.
-
Add pyridine (2.0 equiv.) to the mixture.
-
If using, add activated 4 Å molecular sieves.
-
Seal the vial and stir the reaction mixture vigorously at room temperature. The reaction should be open to the air to allow for the oxidation of the copper catalyst.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 72 hours.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Protocol 2: O-Arylation of a Phenol
This protocol outlines the synthesis of a diaryl ether from this compound and a substituted phenol.
Materials:
-
This compound
-
Phenol derivative
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N) or 2,6-lutidine[2]
-
Dichloromethane (DCM) or Toluene
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), the phenol (1.1 equiv.), and copper(II) acetate (1.2 equiv.).
-
Add the solvent (DCM or Toluene) to a concentration of 0.1 M.
-
Add triethylamine or 2,6-lutidine (2.0 equiv.) as the base.[2]
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure diaryl ether.
Data Presentation
The following table summarizes typical reaction parameters for Chan-Lam cross-coupling reactions, which can be used as a starting point for the optimization of reactions with this compound.
| Parameter | General Range/Options | Notes |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂, Cu₂O | Cu(OAc)₂ is the most common and cost-effective catalyst.[3] |
| Equivalents of Boronic Acid | 1.0 | Limiting reagent. |
| Equivalents of Nucleophile | 1.1 - 2.0 | A slight excess of the nucleophile is often used. |
| Equivalents of Copper Catalyst | 0.1 - 2.0 (catalytic to stoichiometric) | Stoichiometric amounts are sometimes required for less reactive substrates.[2] |
| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome.[3][7] |
| Solvent | DCM, MeOH, CH₃CN, THF, Toluene | The solvent choice depends on the solubility of the reactants.[3] |
| Temperature | Room Temperature to 100 °C | Most reactions proceed well at room temperature.[3] |
| Atmosphere | Air | Atmospheric oxygen often serves as the terminal oxidant.[1][2] |
| Reaction Time | 4 - 72 hours | Reaction times are substrate-dependent. |
Mandatory Visualizations
Caption: Experimental workflow for a typical Chan-Lam cross-coupling reaction.
Caption: Simplified catalytic cycle of the Chan-Lam cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, screening different copper catalysts or bases, or using a less coordinating solvent. The use of ligands such as phenanthroline derivatives can sometimes improve yields.[8]
-
Byproduct Formation: The primary byproducts in Chan-Lam couplings are often the result of homocoupling of the boronic acid or oxidation of the starting materials. Conducting the reaction under an inert atmosphere can sometimes minimize these side reactions, although oxygen is often required for catalyst turnover.[6] The addition of molecular sieves can also be beneficial.[6]
-
Substrate Scope: Electron-rich anilines and phenols tend to react more efficiently than their electron-deficient counterparts.[9] For less reactive nucleophiles, longer reaction times or higher temperatures may be necessary.
Conclusion
The Chan-Lam cross-coupling reaction is a highly effective method for the N- and O-arylation of a diverse range of substrates. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this compound in the synthesis of complex molecules for applications in drug discovery and materials science. As with any chemical transformation, empirical optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best results.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Use of (3,5-Diphenylphenyl)boronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Diphenylphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules that serve as pharmaceutical intermediates. Its rigid, three-dimensional structure makes it a valuable scaffold for creating compounds with specific steric and electronic properties, which are crucial for targeted interactions with biological macromolecules. The boronic acid moiety facilitates highly efficient and selective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the construction of biaryl and polyaryl structures, which are prevalent in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.
These application notes provide an overview of the utility of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of triarylbenzene and biarylpyridine scaffolds. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in leveraging this reagent for drug discovery and development.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in medicinal chemistry is as a key reactant in Suzuki-Miyaura cross-coupling reactions. This strategy is widely employed for the synthesis of:
-
Triarylbenzene Derivatives: These compounds serve as rigid scaffolds that can be further functionalized to create molecules with precise three-dimensional arrangements of pharmacophoric groups. Such structures are often explored in the development of inhibitors for various enzymes and receptors.
-
Biarylpyridine Intermediates: The introduction of a pyridine ring into a biaryl system can significantly impact a molecule's pharmacokinetic properties, such as solubility and metabolic stability, and can also provide a key interaction point with biological targets. These intermediates are valuable in the synthesis of kinase inhibitors and other targeted therapies.
Data Presentation: Suzuki-Miyaura Coupling Reactions
The following tables summarize quantitative data for representative Suzuki-Miyaura coupling reactions involving this compound for the synthesis of key pharmaceutical intermediates.
Table 1: Synthesis of a Triarylbenzene Intermediate
| Entry | Aryl Halide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromobenzoyl chloride | (3',5'-Diphenyl-[1,1'-biphenyl]-3-yl)(phenyl)methanone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
Table 2: Synthesis of a Biarylpyridine Intermediate
| Entry | Heterocyclic Halide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5-chloropyridine | 3-Chloro-5-(3,5-diphenylphenyl)pyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
Experimental Protocols
Protocol 1: Synthesis of (3',5'-Diphenyl-[1,1'-biphenyl]-3-yl)(phenyl)methanone
This protocol describes the synthesis of a triarylbenzene intermediate via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
3-Bromobenzoyl chloride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), 3-bromobenzoyl chloride (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a 4:1 mixture of toluene and water (10 mL).
-
Fit the flask with a reflux condenser and stir the mixture vigorously at 100 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product, (3',5'-Diphenyl-[1,1'-biphenyl]-3-yl)(phenyl)methanone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-Chloro-5-(3,5-diphenylphenyl)pyridine
This protocol details the synthesis of a biarylpyridine intermediate, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
3-Bromo-5-chloropyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound (1.5 mmol), 3-bromo-5-chloropyridine (1.0 mmol), and cesium carbonate (3.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%).
-
Add a 3:1 mixture of 1,4-dioxane and water (12 mL).
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-chloro-5-(3,5-diphenylphenyl)pyridine.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).
Mandatory Visualizations
Caption: General workflow for synthesizing pharmaceutical intermediates.
Caption: Role of intermediates in developing kinase inhibitors.
Application Notes and Protocols: (3,5-Diphenylphenyl)boronic Acid Derivatives for Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Diphenylphenyl)boronic acid, a member of the terphenyl family, presents a unique molecular scaffold for the design of sophisticated sensor systems. Its rigid, extended aromatic structure can be functionalized to create fluorescent or electrochemical probes with high sensitivity and selectivity for a variety of analytes. The core principle behind the sensing capability of boronic acids lies in their reversible covalent interaction with cis-1,2- and -1,3-diols to form stable five- or six-membered cyclic esters. This interaction is particularly useful for the detection of biologically relevant molecules such as saccharides, glycoproteins, and catecholamines, which are crucial in numerous physiological and pathological processes.[1][2][3] The diphenyl substitution on the central phenyl ring offers opportunities for modulating the electronic properties and steric environment of the boronic acid moiety, potentially enhancing its binding affinity and selectivity for specific target molecules. Furthermore, the terphenyl backbone can serve as a robust platform for creating materials with interesting photophysical properties, such as room temperature phosphorescence, which can be harnessed for novel sensing applications.
Principle of Detection: Boronic Acid-Diol Interaction
The fundamental sensing mechanism of this compound derivatives relies on the reversible formation of boronate esters with compounds containing cis-diol functionalities. In an aqueous environment, the boronic acid group exists in equilibrium between a neutral trigonal planar form (sp² hybridized) and an anionic tetrahedral form (sp³ hybridized). The binding of a diol to the boronic acid shifts this equilibrium, leading to a change in the physical or chemical properties of the sensor molecule. This change can be a variation in fluorescence intensity, a shift in emission wavelength, or an alteration in electrochemical behavior, which can be quantitatively measured.[1][2][3]
Application: Fluorescent Glucose Sensing
One of the most significant applications of boronic acid-based sensors is the monitoring of glucose levels, which is critical for the management of diabetes. This section outlines a protocol for a hypothetical fluorescent sensor based on a this compound derivative for the detection of D-glucose.
Signaling Pathway
The sensing mechanism is based on Photoinduced Electron Transfer (PET). In the absence of glucose, the lone pair of electrons on a strategically placed amino group can quench the fluorescence of the terphenyl fluorophore. Upon binding of glucose to the boronic acid moiety, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction suppresses the PET process, resulting in an enhancement of the fluorescence signal.
Caption: PET mechanism for glucose detection.
Experimental Workflow
The overall workflow for utilizing the this compound-based sensor for glucose detection involves sensor synthesis, characterization, and fluorescence measurements in the presence of the analyte.
Caption: Workflow for glucose sensing experiment.
Protocols
Synthesis of a this compound Derivative
This protocol describes a representative synthesis of a functionalized this compound derivative that can act as a fluorescent sensor. The synthesis involves a Suzuki coupling reaction to introduce the diphenylphenyl moiety.
Materials:
-
3,5-Dibromophenylboronic acid
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Other necessary reagents for functionalization (e.g., for introducing a fluorophore and a quenching group)
Procedure:
-
In a three-neck flask, dissolve 3,5-dibromophenylboronic acid (1.0 eq) and phenylboronic acid (2.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add anhydrous potassium carbonate (4.0 eq) to the mixture.
-
Deoxygenate the solution by bubbling with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Further functionalization steps will be required to attach a suitable fluorophore and a PET-active amino group to the terphenyl scaffold. The specific reactions will depend on the chosen fluorophore and linker chemistry.
Protocol for Glucose Detection
Materials:
-
Stock solution of the synthesized this compound-based sensor in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
D-Glucose stock solution in PBS.
-
Fluorometer.
-
96-well microplate.
Procedure:
-
Prepare a series of D-glucose solutions with varying concentrations in PBS buffer (pH 7.4) by serial dilution from the stock solution.
-
Prepare a working solution of the sensor by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
In a 96-well microplate, add a fixed volume of the sensor working solution to each well.
-
To each well, add an equal volume of the different glucose concentration solutions. Include a blank with only the sensor solution and PBS.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the binding equilibrium to be reached.
-
Measure the fluorescence intensity of each well using a fluorometer at the predetermined excitation and emission wavelengths for the sensor.
-
Plot the fluorescence intensity as a function of glucose concentration.
Data Presentation
The quantitative data obtained from the glucose sensing experiments should be tabulated for clear comparison and analysis.
Table 1: Photophysical and Binding Properties of the Sensor
| Parameter | Value |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 450 nm |
| Quantum Yield (Φ) - Free Sensor | 0.15 |
| Quantum Yield (Φ) - Glucose Bound | 0.65 |
| Binding Constant (K) for Glucose | 1.5 x 10³ M⁻¹ |
| Limit of Detection (LOD) | 50 µM |
| Linear Range | 0.1 - 10 mM |
Table 2: Selectivity of the Sensor
| Analyte (at 10 mM) | Relative Fluorescence Intensity (%) |
| Glucose | 100 |
| Fructose | 85 |
| Galactose | 70 |
| Mannose | 65 |
| Sucrose | 15 |
| Lactose | 20 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the sensor's structural components and its sensing performance.
Caption: Key relationships in sensor design.
Conclusion
This compound derivatives hold promise as versatile platforms for the development of advanced sensors. Their rigid structure and tunable electronic properties make them suitable for creating highly sensitive and selective fluorescent and electrochemical probes. The protocols and data presented herein provide a foundational guide for researchers and scientists interested in exploring the potential of this class of compounds in sensor applications, particularly in the context of biomedical research and drug development. While the provided examples are representative, the modular nature of the this compound scaffold allows for extensive chemical modification to tailor the sensor properties for a wide range of specific analytes and applications.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recognition and sensing of various species using boronic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for (3,5-Diphenylphenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (3,5-Diphenylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for this sterically demanding substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki coupling reactions?
A1: this compound is a sterically hindered substrate. The bulky phenyl substituents can impede the key steps of the Suzuki catalytic cycle, namely transmetalation and reductive elimination, potentially leading to low yields and slow reaction rates.[1] Additionally, like many boronic acids, it can be susceptible to protodeboronation and homocoupling under certain conditions.
Q2: My Suzuki coupling reaction with this compound is not working or giving a low yield. What are the first things I should check?
A2: When encountering a low or no yield, a systematic check of the following is recommended:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like homocoupling.[2]
-
Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time. The quality of the palladium catalyst, ligand, base, and solvents is also crucial.
-
Degassing: Thoroughly degas all solvents, including any water used in the reaction mixture, to remove dissolved oxygen.[3]
Q3: What is homocoupling, and how can I minimize it in my reaction?
A3: Homocoupling is a common side reaction where the boronic acid couples with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen or certain Pd(II) species.[2] To minimize homocoupling:
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial.[3]
-
Rigorous Degassing: As mentioned, ensure all components of the reaction are free of oxygen.[3]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[3]
Q4: I am observing a significant amount of a side product that appears to be benzene. What is happening?
A4: The formation of benzene from this compound is likely due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be caused by excess water, acidic impurities, or high temperatures. To mitigate this:
-
Use a Milder Base: Strong bases can sometimes promote protodeboronation. Consider using a weaker base like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: While some water can be beneficial, excess water can be detrimental. Try running the reaction under anhydrous conditions or with carefully controlled amounts of water.
-
Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a trifluoroborate salt, which are less prone to protodeboronation.[3]
Troubleshooting Guide
Issue: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-formed, air-stable palladium precatalyst. |
| Inefficient Ligand | - For sterically hindered substrates like this compound, standard ligands like PPh₃ may be ineffective.[1]- Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[3] |
| Inappropriate Base | - The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]- Ensure the base is finely powdered and anhydrous for better reactivity. |
| Poor Solvent Choice | - Common solvent systems include toluene/water, dioxane/water, or THF/water.[5]- The ratio of the organic solvent to water can significantly impact the reaction. |
| Low Reaction Temperature | - Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[6] |
Issue: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling Product | Oxygen in the reaction mixture; Inefficient reduction of Pd(II) to Pd(0). | - Ensure rigorous degassing of all solvents.- Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] |
| Protodeboronation Product | Excess water; High temperature; Inappropriate base. | - Use a milder base (e.g., K₃PO₄).- Reduce the amount of water or run under anhydrous conditions.- Consider converting the boronic acid to a more stable boronate ester.[3] |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source; Side reaction of the catalyst. | - Ensure solvents are pure.- Optimize the ligand and base combination. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide examples of how different reaction parameters can be varied to optimize the Suzuki coupling of a sterically hindered boronic acid. While this data is not specific to this compound, it serves as a strong starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | <10 |
| 2 | Pd(PPh₃)₄ (5) | - | 35 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | 85 |
| 4 | PdCl₂(dppf) (2) | - | 50 |
| 5 | Pd₂(dba)₃ (1.5) | XPhos (3) | 92 |
Reaction Conditions: Aryl bromide (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 12 h.
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (2.0 equiv) | Solvent (v/v) | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (10:1) | 90 | 65 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 92 |
| 3 | K₃PO₄ | THF/H₂O (4:1) | 80 | 88 |
| 4 | NaOH | Ethanol/H₂O (1:1) | 80 | 45 |
| 5 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 95 |
Reaction Conditions: Aryl bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), 12 h.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane and Water, 4:1 mixture)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl halide, the base, the palladium catalyst, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting Suzuki coupling reactions.
References
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with Terphenyl Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered terphenyl boronic acids, which are notorious for leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you quickly diagnose and resolve specific issues you may encounter during your experiments.
Q1: My Suzuki coupling reaction with a terphenyl boronic acid is resulting in a very low yield or no product at all. What are the first things I should check?
A1: When a Suzuki coupling fails, especially with challenging substrates like terphenyl boronic acids, a systematic check of your reagents and reaction setup is the first crucial step.[1][2]
-
Reagent Quality and Integrity:
-
Boronic Acid Stability: Terphenyl boronic acids can be susceptible to degradation, particularly protodeboronation.[2] Use fresh, high-purity boronic acid. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester).[3][4]
-
Aryl Halide Reactivity: Ensure the purity of your aryl halide. The reactivity order is generally I > Br > OTf >> Cl.[3] Couplings involving aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[3]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[3] Use fresh catalyst and ligand from a reliable source, stored under an inert atmosphere.
-
Base Quality: Ensure your base is anhydrous and has been stored correctly to prevent hydration, which can reduce its effectiveness.[2]
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents. Dissolved oxygen can deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[2][3]
-
-
Reaction Conditions:
-
Inert Atmosphere: Confirm that your reaction was set up under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[3]
-
Temperature Control: Verify that the reaction was maintained at the optimal temperature, as deviations can negatively impact reaction rates and selectivity.[2]
-
Q2: I'm observing a significant amount of homocoupling of my terphenyl boronic acid. What causes this and how can I prevent it?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid react to form a symmetrical biaryl. This consumes your starting material and catalyst, thereby reducing the yield of the desired product.[5]
-
Primary Causes:
-
Troubleshooting Strategies:
-
Rigorous Degassing: The most critical step is to rigorously exclude oxygen from your reaction.[5] This can be achieved by sparging your solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes).
-
Use of Pd(0) Catalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.
-
Q3: My mass spectrometry analysis shows a significant amount of protodeboronation. How can I minimize this side reaction?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a frequent cause of low yields, especially with electron-rich or heteroaryl boronic acids.[2][6]
-
Contributing Factors:
-
Mitigation Strategies:
-
Use Milder Bases: Opt for milder bases like K₃PO₄ or K₂CO₃ instead of strong hydroxides.[6]
-
Use More Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a MIDA ester or a potassium trifluoroborate salt, which are more resistant to protodeboronation.[4][6] These derivatives often provide a "slow-release" of the boronic acid during the reaction.[7]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[4]
-
Optimize Reaction Time and Temperature: Use the lowest possible temperature that allows for a reasonable reaction rate and minimize the reaction time.[4]
-
Q4: My reaction is very sluggish or stalls before completion. How can I improve the reaction rate?
A4: Slow reactions with sterically hindered substrates like terphenyl boronic acids are common. Several factors can be adjusted to improve the reaction rate.
-
Catalyst and Ligand: Switch to a more active catalyst system. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective as they facilitate both oxidative addition and reductive elimination.[1][3]
-
Base: Ensure the base is strong enough and sufficiently soluble to activate the boronic acid for transmetalation. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often beneficial for challenging couplings.[2][4]
-
Solvent: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species. Common choices include mixtures of aprotic polar solvents like dioxane, THF, or DMF with water.[3] The water content can be critical and may need optimization.[8]
-
Temperature: Increasing the reaction temperature can help overcome the activation barriers for the catalytic steps.[4]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data on the impact of different catalysts, ligands, and bases on the yield of Suzuki reactions with sterically hindered substrates, providing a reference for your optimization efforts.
Table 1: Comparison of Palladium Catalysts and Ligands for Sterically Hindered Couplings
| Catalyst/Ligand System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / PPh₃ | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | K₂CO₃ | THF | 60 | 1 | 60 |
| Pd₂(dba)₃ / L1* | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | K₂CO₃ | THF | 60 | 1 | 85 |
| Pd₂(dba)₃ / DPPF | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | K₂CO₃ | THF | 60 | 1 | 20 |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine[4]
Table 2: Comparison of Different Bases in Suzuki-Miyaura Coupling Reactions
| Base | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Pd₂(dba)₃ / L1 | THF | 60 | 1 | 85 |
| Cs₂CO₃ | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Pd₂(dba)₃ / L1 | THF | 60 | 1 | 71 |
| NaOH | 2-bromo-1,3-dichloro-5-nitrobenzene | (2-(trifluoromethoxy)phenyl)boronic acid | Pd₂(dba)₃ / L1* | THF | 60 | 1 | 50 |
| K₃PO₄ | 4-bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 90-100 | 12-16 | >95 |
| Na₂CO₃ | 4-bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 90-100 | 12-16 | ~90 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine[4]
Experimental Protocols
Below are detailed methodologies for key experiments related to Suzuki couplings of terphenyl boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Terphenyl Boronic Acid
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Terphenyl boronic acid or its pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a Pd(II) precatalyst with a suitable ligand, 1-2 mol%)[9]
-
Base (e.g., anhydrous powdered K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)[10]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 10:1)[10]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, terphenyl boronic acid, and the base.[9]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.[10]
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
Protocol 2: Synthesis of an Unsymmetrical p-Terphenyl via Sequential Suzuki Coupling
This protocol describes a method for synthesizing unsymmetrical terphenyls.[11]
-
First Coupling: A solution of 1,4-dibromo-2-nitrobenzene in a suitable solvent is reacted with the first arylboronic acid at room temperature using a phosphine-free palladium catalyst. This selectively couples at the ortho position to the nitro group.
-
Second Coupling (In-Flow): The resulting bromo-biaryl product is then directly subjected to a second Suzuki coupling in a continuous flow reactor with a different arylboronic acid to yield the unsymmetrical p-terphenyl.
-
Purification: The final product is purified by chromatography. For a detailed procedure, including specific reaction conditions and characterization data, please refer to the original literature.[11]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to troubleshooting Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: (3,5-Diphenylphenyl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3,5-diphenylphenyl)boronic acid in cross-coupling reactions. Due to the sterically hindered nature of this compound, specific challenges may arise during experimental work. This guide aims to directly address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3-diphenylbenzene. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This reaction involves the coupling of two molecules of this compound to form a symmetrical biaryl product. The presence of oxygen and certain palladium(II) species can facilitate this undesired outcome.[1]
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound showing low yield?
A2: Low yields can be attributed to several factors, particularly given the steric hindrance of this compound:
-
Inefficient Transmetalation: The bulky nature of the boronic acid can slow down the transmetalation step in the catalytic cycle.
-
Catalyst Deactivation: The palladium catalyst may deactivate over the course of the reaction.
-
Side Reactions: As mentioned in Q1, protodeboronation and homocoupling consume the starting material and reduce the yield of the desired cross-coupled product.
-
Purity of Reagents: The purity of the boronic acid, aryl halide, catalyst, and base is crucial for a successful reaction.
Q3: How can I minimize protodeboronation of this compound?
A3: To suppress protodeboronation, consider the following strategies:
-
Use of Anhydrous Conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce its occurrence.
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker, non-hydroxide base like K₃PO₄ or CsF may be beneficial.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate protodeboronation. The boronic acid is then generated in situ under the reaction conditions.
Q4: What is the best way to prevent homocoupling of the boronic acid?
A4: Homocoupling can be minimized by:
-
Degassing Solvents: Thoroughly degassing the reaction solvent to remove dissolved oxygen is critical, as oxygen can promote the homocoupling pathway.[1]
-
Using a Pd(0) Precatalyst: Starting with a Pd(0) source or ensuring the complete in situ reduction of a Pd(II) precatalyst can reduce the concentration of Pd(II) species that may promote homocoupling.
-
Controlling Reaction Temperature: Lowering the reaction temperature, if feasible for the desired coupling, can sometimes reduce the rate of homocoupling.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more active, air-stable precatalyst (e.g., a palladacycle-based catalyst).- Ensure proper reduction of Pd(II) to Pd(0) if using a Pd(II) precatalyst. |
| Poor Reagent Purity | - Verify the purity of this compound and the aryl halide.- Ensure the base is of high purity and finely powdered for solid bases. |
| Suboptimal Reaction Conditions | - Screen different solvents (e.g., dioxane, THF, toluene), bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), and temperatures.- For sterically hindered substrates, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) may be required to facilitate oxidative addition and reductive elimination. |
| Insufficient Degassing | - Ensure the solvent is thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). |
Problem 2: Significant Formation of Protodeboronation Product (1,3-diphenylbenzene)
| Possible Cause | Suggested Solution |
| Presence of Water | - Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents.- Consider using a boronic ester derivative which is more stable to hydrolysis. |
| Strong Aqueous Base | - Switch to a milder, non-hydroxide base such as K₃PO₄, CsF, or K₂CO₃.- If a strong base is necessary, consider running the reaction under anhydrous conditions. |
| High Reaction Temperature | - Attempt the reaction at a lower temperature, although this may require a more active catalyst system or longer reaction time. |
Problem 3: Predominant Formation of Homocoupling Product
| Possible Cause | Suggested Solution |
| Oxygen Contamination | - Rigorously degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1] |
| Presence of Pd(II) Species | - Use a Pd(0) precatalyst directly.- If using a Pd(II) precatalyst, ensure conditions are optimal for its reduction to the active Pd(0) species. |
| High Catalyst Loading | - In some cases, reducing the catalyst loading can decrease the rate of homocoupling relative to the desired cross-coupling. |
Quantitative Data on Side Product Formation in Suzuki-Miyaura Couplings of Sterically Hindered Arylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Yield of Protodeboronation (%) | Yield of Homocoupling (%) |
| Mesitylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 85 | <5 | <5 |
| 2,6-Dimethylphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 | <2 | <3 |
| 1-Naphthylboronic acid | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 88 | ~5 | <2 |
Disclaimer: The data in this table is compiled from various literature sources on sterically hindered boronic acids and is intended for comparative purposes only. Actual results with this compound may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
How to prevent protodeboronation of (3,5-Diphenylphenyl)boronic acid
Welcome to the technical support center for (3,5-Diphenylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation via protodeboronation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This leads to the formation of 1,3-diphenylbenzene as a byproduct, reducing the yield of your desired product and complicating purification. For this compound, this side reaction can be particularly problematic in cross-coupling reactions like the Suzuki-Miyaura coupling, where basic conditions and elevated temperatures are often employed.[1][2]
Q2: What are the primary factors that trigger the protodeboronation of this compound?
A2: The propensity for protodeboronation is influenced by several factors:
-
pH: The reaction pH is a critical factor.[1] Both acidic and basic conditions can catalyze protodeboronation, although it is often more pronounced in basic media typically used for cross-coupling reactions.[1][3] Simple aromatic boronic acids are generally most stable at a neutral pH.[1]
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[2][4]
-
Solvent: The presence of a proton source, like water in the solvent, is necessary for protodeboronation to occur.[2][4]
-
Base: Strong bases, especially hydroxides, can significantly promote protodeboronation by forming a more reactive boronate species.[2][4]
-
Catalyst System: An inefficient catalyst system that leads to slow cross-coupling will prolong the exposure of the boronic acid to potentially degrading conditions, increasing the likelihood of protodeboronation.[4]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: To minimize protodeboronation, consider the following strategies:
-
Optimize the Base: Use weaker, non-hydroxide bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4]
-
Control the Temperature: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, often in the range of 60-80 °C.[4]
-
Use Anhydrous Conditions: Employ anhydrous solvents and ensure all glassware is thoroughly dried to minimize the presence of water.[4]
-
Employ an Efficient Catalyst System: Utilize robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) and consider using pre-formed, active Pd(0) catalysts to accelerate the desired coupling reaction.[4]
-
Use Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate ester, which can then release the boronic acid slowly under the reaction conditions.[1][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 1,3-diphenylbenzene byproduct observed. | Protodeboronation of this compound. | 1. Switch to a weaker base: Replace strong bases like NaOH or KOH with K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 3. Ensure anhydrous conditions: Use dry solvents and glassware. 4. Optimize the catalyst system: Increase catalyst loading or use more active ligands to speed up the desired reaction. |
| Low yield of the desired cross-coupled product. | Inefficient coupling competing with protodeboronation. | 1. Use a more stable boronic acid derivative: Synthesize the pinacol or MIDA ester of this compound. 2. Employ a "slow-release" strategy: MIDA boronates can provide a slow, controlled release of the boronic acid, keeping its concentration low and minimizing side reactions.[1][6] |
| Inconsistent reaction outcomes. | Variable amounts of water or oxygen in the reaction. | 1. Use freshly dried and degassed solvents. 2. Store this compound under an inert atmosphere. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol describes the conversion of this compound to its more stable pinacol ester, which is less prone to protodeboronation.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of anhydrous toluene to dissolve the reactants upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude this compound pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Protocol 2: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol outlines a Suzuki-Miyaura coupling reaction using conditions optimized to minimize the protodeboronation of this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq) or its pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, or a mixture)
Procedure:
-
Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas (e.g., argon or nitrogen).
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the this compound or its pinacol ester to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification.
Visualizations
Caption: Competing pathways for this compound.
Caption: Workflow for preventing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of (3,5-Diphenylphenyl)boronic acid in reaction media
Topic: Improving the Solubility of (3,5-Diphenylphenyl)boronic acid in Reaction Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on addressing and overcoming solubility challenges to ensure successful experimental outcomes.
Troubleshooting Guide
This guide is designed to provide direct solutions to common problems encountered during experiments involving this compound.
Q1: My this compound is not dissolving in my reaction solvent. What steps can I take?
A1: Poor solubility is a frequent challenge with arylboronic acids. If this compound is not dissolving, follow this systematic approach:
-
Employ a Co-solvent: Introduce a small amount of a polar aprotic co-solvent in which the boronic acid is more soluble.[1] Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or alcohols like ethanol.[1] Start by adding 5-10% of the total reaction volume and observe for dissolution, adding more if necessary.[1]
-
Apply Gentle Heating: Gradually increase the temperature of the mixture while stirring.[1] This can significantly improve the solubility of the boronic acid.[1] Caution: Ensure the selected temperature is compatible with the stability of all reactants, catalysts, and other reagents in your reaction.[1]
-
Use Sonication: Placing the reaction vessel in an ultrasonic bath can help break up solid agglomerates and facilitate dissolution.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction, and I suspect poor solubility is the cause. How can I confirm and address this?
A2: You are correct to suspect solubility. If the boronic acid is not fully dissolved in the reaction medium, the reaction rate and overall yield will be significantly reduced.[1]
-
Confirmation: Visually inspect the reaction mixture at temperature. If you can see undissolved solid, solubility is a primary issue.
-
Solutions:
-
First, apply the steps outlined in Q1 (co-solvents, heating).
-
If solubility remains an issue, consider converting the boronic acid to a more soluble derivative, such as a pinacol ester or a trifluoroborate salt, prior to the coupling reaction.[2][3] These derivatives often exhibit enhanced stability and better solubility in common organic solvents.[4][5][6] See the "Experimental Protocols" section for a procedure to prepare the pinacol ester.
-
Q3: My this compound appears to be decomposing or changing form upon storage. What is happening?
A3: Boronic acids have a propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][7] This is a common occurrence and is often reversible in the presence of water or during the aqueous basic workup of a reaction like the Suzuki-Miyaura coupling.[1] However, boroxine formation can complicate accurate measurements and stoichiometry.
-
Prevention: To minimize boroxine formation, store this compound in a cool, dry environment, and ensure the container is tightly sealed to protect it from moisture.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: this compound, like other phenylboronic acids, is soluble in most polar organic solvents.[8] Good starting points for solvent screening include:
-
Ethers: Dioxane, Tetrahydrofuran (THF)[2]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[2] It generally exhibits poor solubility in non-polar solvents like hexanes and other hydrocarbons.[6][8]
Q2: How does pH influence the solubility of this compound?
A2: Boronic acids are Lewis acids with a pKa of approximately 9.[7] In aqueous solutions under basic conditions (pH > pKa), the boronic acid B(OH)₂ group is attacked by a hydroxide ion to form a tetrahedral boronate complex, R-B(OH)₃⁻.[10] This anionic species is typically more soluble in aqueous media than the neutral boronic acid.[11] This principle is fundamental to the Suzuki-Miyaura coupling, which is performed under basic conditions, facilitating the crucial transmetalation step.[12]
Q3: Can I improve solubility by chemically modifying the boronic acid? What are the advantages?
A3: Yes, chemical modification is a highly effective strategy. The most common modifications are:
-
Boronate Esters: Converting the boronic acid to a cyclic ester, most commonly with pinacol, creates a boronic ester (e.g., a pinacol boronate ester or BPin).[2][7] These esters are often more soluble in organic solvents and are more stable, which helps prevent common side reactions like protodeboronation (the unwanted replacement of the boron group with a hydrogen atom).[3][4]
-
Trifluoroborate Salts: Reacting the boronic acid with KHF₂ forms an aryltrifluoroborate salt (R-BF₃K). These salts are crystalline, air-stable solids that are often used to circumvent issues of instability and protodeboronation.[12]
-
Diethanolamine Adducts: Formation of an adduct with diethanolamine can also enhance stability and modify solubility characteristics.[13]
Q4: What are common side reactions associated with boronic acids that I should be aware of?
A4: The two most common side reactions in cross-coupling are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1] This is often accelerated by strong bases and the presence of water.[13] Using anhydrous conditions or converting the boronic acid to a more stable ester can mitigate this issue.[3][4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so ensuring your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) is critical.[1][13]
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary of solubility for the parent compound, phenylboronic acid, in various organic solvents, which serves as a useful guide.
| Solvent | Solvent Type | Phenylboronic Acid Solubility | Reference |
| Dioxane | Ether | Soluble | [2] |
| Tetrahydrofuran (THF) | Ether | Soluble | [2] |
| Acetone | Ketone | High Solubility | [6] |
| 3-Pentanone | Ketone | High Solubility | [6] |
| Chloroform | Chlorinated | Moderate Solubility | [6] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [2] |
| Hexanes | Non-polar Hydrocarbon | Poorly Soluble | [8] |
| Carbon Tetrachloride | Chlorinated | Poorly Soluble | [8] |
| Methylcyclohexane | Non-polar Hydrocarbon | Very Low Solubility | [6] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol helps determine an optimal solvent or co-solvent system for your reaction.
-
Preparation: Place a small, known quantity of this compound into several vials.
-
Solvent Addition: To each vial, add a measured volume of a different primary reaction solvent (e.g., Dioxane, Toluene, THF) to achieve your target reaction concentration (e.g., 0.1 M).
-
Initial Observation: Stir the mixtures at room temperature and note the degree of dissolution in each solvent.
-
Co-solvent Addition: For vials with poor solubility, add a co-solvent (e.g., DMF, Ethanol) in small, measured increments (e.g., 5% v/v). Stir and observe after each addition.[1]
-
Heating: If the solid persists, gently heat the mixtures on a stirrer hotplate to your intended reaction temperature. Monitor for dissolution.
-
Selection: Choose the solvent or solvent/co-solvent mixture that provides complete dissolution at the lowest required temperature and with the minimum amount of co-solvent.
Protocol 2: Preparation of (3,5-Diphenylphenyl)pinacol boronate ester
This protocol converts the boronic acid into its more stable and often more soluble pinacol ester derivative.
-
Reagent Setup: In a round-bottom flask, combine this compound (1.0 equiv) and pinacol (1.1-1.2 equiv).
-
Solvent Addition: Add a suitable solvent in which both starting materials are soluble, such as THF or Dichloromethane.
-
Drying (Optional but Recommended): Add an anhydrous drying agent like magnesium sulfate (MgSO₄) to remove the water that is formed during the reaction and drive the equilibrium towards the product.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purification: The resulting (3,5-Diphenylphenyl)pinacol boronate ester can often be used directly in the next step or purified further by recrystallization or column chromatography if necessary.
Protocol 3: General Suzuki-Miyaura Coupling with Emphasis on Solubility
This is a general starting point for a Suzuki-Miyaura coupling, optimized for potentially problematic boronic acids.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[3]
-
Degassing: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can cause homocoupling and catalyst decomposition.[3][13]
-
Solvent Addition: Via syringe, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) that was determined from your solubility screen.[13] The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G3, 1-5 mol%).[3][13]
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[13] Vigorous stirring is crucial for biphasic systems to ensure efficient mixing.[13]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to yield the crude product for purification.[3]
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Chemical strategies to enhance solubility and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. aablocks.com [aablocks.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst and Ligand Selection for Hindered Arylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with sterically hindered arylboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter when working with hindered arylboronic acids.
Q1: My Suzuki-Miyaura coupling reaction with a hindered arylboronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are a common challenge. The primary reason is the reduced reaction rate due to steric hindrance, which can impede critical steps in the catalytic cycle. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: This is the most critical aspect for successful coupling with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2]
-
Base and Solvent System: The choice of base and solvent is crucial and can significantly influence the reaction rate and yield.
-
Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[3]
Q2: I am struggling with a sterically hindered arylboronic acid, particularly one with ortho-substituents. What specific catalyst and ligand combinations are recommended?
A2: Steric hindrance from ortho-substituents slows down the transmetalation and reductive elimination steps of the catalytic cycle.[3] Specialized catalysts and ligands are often necessary to overcome this.
-
Bulky, Electron-Rich Ligands: These are essential for coupling hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][3] These ligands promote the formation of a reactive palladium(0) species and accelerate both oxidative addition and reductive elimination.[1][2]
-
Specialized Ligands: For particularly challenging couplings, such as those leading to tetra-ortho-substituted biaryls, consider specialized ligands like BI-DIME and AntPhos.[1][4][5]
-
Arsa-Buchwald Ligands: These arsenic analogs of Buchwald ligands have shown effectiveness with sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[6]
Q3: What are the optimal bases and solvents for Suzuki-Miyaura couplings of hindered arylboronic acids?
A3: The base activates the boronic acid for transmetalation, and the solvent influences solubility and reaction kinetics.
-
Bases: A moderately strong base is often recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1][2] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1]
-
Solvents: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are common choices.[2] For challenging couplings, higher boiling point solvents like xylenes may be required to increase the reaction temperature.[2][4] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
Q4: I am observing significant amounts of homocoupling and protodeboronation byproducts. How can these side reactions be minimized?
A4: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen atom) are common side reactions, especially with electron-deficient or unstable boronic acids.[7][8]
-
Minimizing Homocoupling:
-
Ensure Anaerobic Conditions: Oxygen can promote homocoupling.[3] Thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be beneficial.[9]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[9]
-
-
Minimizing Protodeboronation:
-
Choice of Base: The base can promote protodeboronation. Using milder bases like K₃PO₄ or KF can be helpful.[8]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source. Running the reaction under anhydrous conditions can minimize this side reaction.[8][9]
-
Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[8][10] These can release the boronic acid slowly during the reaction.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki couplings, particularly in protic solvents.[11]
-
Data Presentation: Ligand Selection Guide for Hindered Couplings
The following table summarizes recommended ligands for Suzuki-Miyaura couplings with increasingly hindered substrates.
| Steric Hindrance Level | Recommended Ligands | Catalyst Loading (mol%) | Typical Reaction Temperature (°C) |
| Moderately Hindered (e.g., mono-ortho-substituted) | PPh₃, P(o-Tol)₃ | 1 - 5 | 80 - 110 |
| Significantly Hindered (e.g., di-ortho-substituted) | XPhos, SPhos, RuPhos | 0.5 - 2 | 100 - 120 |
| Severely Hindered (e.g., tri- or tetra-ortho-substituted) | AntPhos, BI-DIME | 0.025 - 1 | 110 - 140 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with a Hindered Arylboronic Acid [1][3][12]
This is a general guideline and may require optimization for specific substrates.
Materials:
-
Hindered aryl bromide (1.0 equiv)
-
Hindered arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 1-4 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely ground
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Anhydrous, degassed solvent (e.g., dioxane/water 10:1, 0.1-0.5 M)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium precatalyst (or palladium source and ligand), and base under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Unstable Boronic Acids [3][11]
Materials:
-
Hindered arylboronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Solvent (e.g., methylene chloride)
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of solvent.
-
Addition: Add diethanolamine dropwise while stirring. A precipitate may form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
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Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.
Visualizations
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for hindered Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. home.sandiego.edu [home.sandiego.edu]
Effect of base and solvent on (3,5-Diphenylphenyl)boronic acid stability and reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,5-Diphenylphenyl)boronic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound?
A1: The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to protodeboronation, oxidation, and the formation of boroxines (anhydrides).[1][2]
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Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] This process is often accelerated by the presence of strong bases and aqueous media.[3][4]
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Oxidation: Exposure to air and certain oxidizing agents can lead to the degradation of the boronic acid. Storing the compound under an inert atmosphere is recommended to prevent oxidation.
-
Boroxine Formation: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[1][2] This is a reversible process, and the presence of water can hydrolyze the boroxine back to the boronic acid.
Q2: How does the choice of base impact the reactivity of this compound in Suzuki-Miyaura coupling reactions?
A2: The base plays a dual role in Suzuki-Miyaura coupling. It is essential for the activation of the boronic acid to the more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium catalyst.[5][6][7] However, the strength and nature of the base can also influence the stability of the boronic acid.
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Strong Bases (e.g., NaOH, KOH, Cs₂CO₃): These are effective in promoting the formation of the boronate and can lead to faster reaction rates. However, they can also increase the rate of protodeboronation, especially in the presence of water.[3]
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, KF): These are often a good compromise, providing sufficient activation while minimizing the risk of degradation.[5] For base-sensitive substrates, powdered potassium fluoride (KF) can be a suitable choice.[5]
The optimal base is often dependent on the specific coupling partners and solvent system.
Q3: What are the recommended solvent systems for reactions involving this compound?
A3: The choice of solvent is critical for both the stability of the boronic acid and the overall success of the reaction.
-
Aprotic Solvents: Solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used, often in combination with water to facilitate the dissolution of the base.[8]
-
Anhydrous Conditions: To minimize protodeboronation, anhydrous solvents can be employed, particularly when using bases that do not require water for their activity.
-
Biphasic Systems: A mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous base solution is a common setup for Suzuki-Miyaura reactions. Vigorous stirring is essential in such systems to ensure efficient phase transfer.
For sterically hindered substrates like this compound, higher boiling point solvents may be necessary to achieve a reasonable reaction rate.
Troubleshooting Guides
Problem 1: Low or no yield in a Suzuki-Miyaura coupling reaction.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch or an air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. Ensure the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). |
| Reagent Purity | Verify the purity of all starting materials, including the aryl halide and the boronic acid. Boronic acids can degrade over time. |
| Inappropriate Base or Solvent | The choice of base and solvent is interdependent. The base must be strong enough for transmetalation but not so strong as to cause degradation. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring. |
| Poor Solubility | This compound and its coupling products may have limited solubility. Consider using higher boiling point solvents or a solvent mixture. Increasing the reaction temperature can also improve solubility. |
Problem 2: Significant protodeboronation of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Strong Base in Aqueous Media | Strong bases can accelerate protodeboronation. Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). |
| Presence of Water | Water is the proton source for this side reaction. Employing anhydrous conditions can significantly reduce protodeboronation. |
| Prolonged Reaction Time at High Temperature | High temperatures can promote decomposition. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more active catalyst to reduce the required reaction time and temperature. |
| Inherent Instability | For particularly sensitive substrates, consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate, which can release the boronic acid slowly under the reaction conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1 mixture)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the aryl halide, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for a low-yielding Suzuki coupling.
References
- 1. sciforum.net [sciforum.net]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3,5-Diphenylphenyl)boronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving (3,5-Diphenylphenyl)boronic acid, primarily focusing on Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The primary purification methods for the typically non-polar, aromatic products of this compound reactions are column chromatography and recrystallization. Due to the often crystalline nature of these terphenyl and polyphenyl products, recrystallization can be a highly effective method for achieving high purity. For more challenging separations of isomers or closely related byproducts, preparative High-Performance Liquid Chromatography (HPLC) may be employed.
Q2: What are the typical side products in a Suzuki-Miyaura reaction with this compound, and how do I remove them?
A2: Common side products include:
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Homocoupling Product: Self-coupling of this compound to form a quaterphenyl compound. This is often less soluble and can sometimes be removed by careful recrystallization or separated by column chromatography.
-
Protodeboronation Product: The boronic acid is replaced by a hydrogen atom, leading to the formation of m-terphenyl.
-
Residual Starting Materials: Unreacted this compound or the coupling partner (e.g., an aryl halide).
-
Palladium Catalyst Residues: These can often be removed by filtering the reaction mixture through a pad of Celite before aqueous workup.
These impurities can be separated from the desired product using column chromatography with a carefully selected solvent system or by fractional recrystallization.
Q3: My desired terphenyl product is an oil after column chromatography. How can I purify it further?
A3: If your product is an oil, recrystallization may still be possible by using a solvent/anti-solvent system. Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or toluene) and slowly add a poor solvent (e.g., hexane or methanol) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, may induce crystallization. If crystallization is unsuccessful, preparative HPLC is a viable alternative for purifying non-crystalline compounds.
Q4: How do I choose an appropriate solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a Thin Layer Chromatography (TLC) plate. For non-polar terphenyl derivatives, common solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent such as dichloromethane or ethyl acetate. Start with a low polarity mixture and gradually increase the polarity.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very non-polar compounds, ensure you are not using an overly polar stationary phase if alternatives are available. |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. The column was not packed properly, leading to channeling. The column was overloaded with the crude product. | Test various solvent systems using TLC to find one with optimal separation. Repack the column carefully to ensure a homogenous stationary phase. Reduce the amount of crude material loaded onto the column. |
| Product elutes with the solvent front | The eluent is too polar. | Start with a much less polar solvent system (e.g., pure hexanes) and gradually increase the polarity. |
| Streaking of compounds on the column | The compound may be acidic or basic. The compound is sparingly soluble in the eluent. | Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds). Dry-load the sample onto the column by adsorbing it onto a small amount of silica gel before adding it to the column. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used. The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and try cooling again. Try a different solvent in which the compound has lower solubility, or use a solvent/anti-solvent system. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is too supersaturated. | Use a lower-boiling point solvent. Add a small amount of additional solvent to the hot solution before cooling. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Crystals were washed with a solvent that is too warm. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Impure crystals are obtained | The cooling process was too rapid, trapping impurities. The chosen solvent did not effectively differentiate between the product and impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Test different recrystallization solvents to find one that dissolves the impurities well at all temperatures but the product only at elevated temperatures. |
Experimental Protocols
Protocol 1: General Workup and Purification by Column Chromatography
-
Reaction Quenching and Extraction:
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with an organic solvent like ethyl acetate.
-
Transfer the filtrate to a separatory funnel and perform an aqueous extraction, typically with water or brine, to remove inorganic salts and water-soluble impurities.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography:
-
Solvent System Selection: Use TLC to determine a suitable eluent. For a typical terphenyl product, start with a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. For less soluble products, dry-loading is recommended.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Quantitative Data Example for Column Chromatography:
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution from 98:2 Hexane:Ethyl Acetate to 90:10 Hexane:Ethyl Acetate |
| Typical Yield | 75-90% |
| Typical Purity | >98% (by NMR) |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold. For non-polar terphenyls, solvents like ethanol, isopropanol, or a mixture such as toluene/hexane can be effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Example for Recrystallization:
| Parameter | Value/Description |
| Recrystallization Solvent | Ethanol |
| Procedure | Dissolve in hot ethanol, slow cool to room temperature, then cool in an ice bath. |
| Typical Yield | 80-95% recovery |
| Typical Purity | >99% (by NMR) |
Visualizations
Technical Support Center: Minimizing Homocoupling of (3,5-Diphenylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing homocoupling of (3,5-Diphenylphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions. Homocoupling, the undesired self-coupling of the boronic acid to form a symmetrical biaryl, reduces the yield of the desired cross-coupled product and complicates purification.
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments involving this compound.
.dot
Caption: A logical workflow for diagnosing and mitigating homocoupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: The two main mechanisms responsible for the homocoupling of arylboronic acids, including the sterically hindered this compound, are:
-
Oxygen-Mediated Homocoupling : The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1]
-
Palladium(II)-Mediated Homocoupling : If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly catalyze the homocoupling of the boronic acid. This is particularly problematic at the beginning of the reaction before the Pd(II) is fully reduced to the active Pd(0) species.[1]
.dot
Caption: The two primary pathways leading to boronic acid homocoupling.
Q2: How does the choice of palladium precursor affect homocoupling?
A2: The oxidation state of the palladium precursor is a critical factor. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling as it bypasses the initial Pd(II) state that readily promotes this side reaction.[1] If a more stable and convenient Pd(II) precatalyst is used (e.g., Pd(OAc)₂, PdCl₂(dppf)), it is crucial to ensure efficient in-situ reduction to Pd(0). Inefficient reduction can leave residual Pd(II) to catalyze the homocoupling.[2]
Q3: Which ligands are recommended to minimize homocoupling for a sterically hindered substrate like this compound?
A3: For sterically demanding Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) have been shown to be effective in promoting the desired cross-coupling over homocoupling for hindered substrates.[3] These ligands facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, which can outcompete the homocoupling pathway.
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base plays a crucial role. While a base is necessary to activate the boronic acid for transmetalation, a very strong base or a high concentration of base can sometimes promote side reactions, including homocoupling. It is often beneficial to screen different bases. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently effective and can lead to lower levels of homocoupling compared to stronger bases like sodium hydroxide.[4]
Q5: Are there any procedural techniques to suppress homocoupling?
A5: Several procedural modifications can significantly reduce homocoupling:
-
Rigorous Degassing : Thoroughly degassing all solvents and the reaction mixture is one of the most effective ways to prevent oxygen-mediated homocoupling. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.
-
Slow Addition : Adding the this compound solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]
-
Use of a Slight Excess of Aryl Halide : Employing a slight excess of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in the homocoupling of the boronic acid.[5]
-
Addition of a Reducing Agent : When using a Pd(II) precatalyst, the addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[6]
Quantitative Data on Homocoupling
While specific quantitative data for the homocoupling of this compound is not extensively reported, the following table provides a general overview of how reaction parameters can influence the yield of homocoupling products for arylboronic acids.
| Parameter | Condition A | Homocoupling Yield (%) | Condition B | Homocoupling Yield (%) | Reference |
| Palladium Source | Pd(OAc)₂ | Higher | Pd(PPh₃)₄ (Pd(0)) | Lower | [1] |
| Atmosphere | Aerobic (Air) | Significantly Higher | Anaerobic (N₂/Ar) | Significantly Lower | [1] |
| Base | Strong Base (e.g., NaOH) | Can be Higher | Weaker Base (e.g., K₂CO₃) | Often Lower | [4] |
| Ligand | Less Bulky Ligand | Can be Higher | Bulky Ligand (e.g., SPhos) | Lower for hindered substrates | [3] |
Experimental Protocols
General Protocol for Minimizing Homocoupling of this compound
This protocol is a starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Vessel Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, aryl halide, palladium precatalyst, ligand, and base.
-
Inert Atmosphere : Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Solvent Addition : Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Degassing : Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
.dot
Caption: A typical experimental workflow for Suzuki-Miyaura coupling with minimized homocoupling.
References
Kinetic analysis of (3,5-Diphenylphenyl)boronic acid decomposition pathways
Technical Support Center: (3,5-Diphenylphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the kinetic analysis of this compound decomposition pathways. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Like other arylboronic acids, this compound is susceptible to several decomposition pathways, particularly under reaction conditions. The most common pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (typically water). The products are 1,3-diphenylbenzene and boric acid (B(OH)₃). This is often a significant side reaction in aqueous basic conditions used for Suzuki-Miyaura couplings.[1][2][3][4][5]
-
Oxidation: In the presence of oxygen, arylboronic acids can be oxidized to the corresponding phenol. For this compound, this would yield 3,5-diphenylphenol. This can be minimized by thoroughly degassing solvents and maintaining an inert atmosphere.[6]
-
Boroxine Formation: Boronic acids can undergo dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride called a boroxine. This process is reversible in the presence of water.
Q2: Which factors most significantly influence the rate of decomposition?
A2: The stability of this compound is highly dependent on the experimental conditions. Key factors include:
-
pH: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, the rate reaches a maximum when the pH is close to the pKa of the boronic acid, a phenomenon attributed to self-catalysis.[1][2][3][4][5]
-
Temperature: Higher temperatures generally accelerate the rate of all decomposition pathways.
-
Solvent: The presence of a proton source, especially water, is required for protodeboronation. Using anhydrous solvents can significantly reduce this side reaction.[6]
-
Atmosphere: The presence of oxygen can lead to oxidative degradation. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this.[6]
-
Base: In base-mediated reactions like Suzuki-Miyaura coupling, the choice and strength of the base can impact stability. Strong bases in aqueous media can accelerate protodeboronation.[6]
Q3: Can I protect the boronic acid group to prevent decomposition?
A3: Yes, converting the boronic acid to a boronic ester is a common strategy to enhance stability and prevent premature decomposition. Common protecting groups include:
-
Pinacol esters: These are frequently used to improve stability and handling.
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that can withstand a wide range of reaction conditions and can be deprotected when needed.
-
Diethanolamine adducts: These can be formed to stabilize the boronic acid and are often used directly in coupling reactions.[6] It is important to note that the choice of the diol for esterification matters, as some esters (e.g., those forming six-membered rings) have been shown to undergo protodeboronation faster than the parent boronic acid.[1][2][3][5]
Troubleshooting Guide
Issue 1: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I observe the formation of 1,3-diphenylbenzene as a byproduct.
-
Possible Cause: This strongly indicates that protodeboronation is a major competing side reaction.[1][6]
-
Solutions:
-
Use Anhydrous Conditions: Water is the primary proton source for protodeboronation. Ensure your solvents are rigorously dried and consider using an anhydrous base.[6]
-
Modify Base and Solvent System: Strong bases in protic solvents can accelerate decomposition. Switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]
-
Protect the Boronic Acid: Convert the this compound to its pinacol or MIDA ester before use. These are generally more stable to protodeboronation.
-
Use a "Slow-Release" Strategy: Aryltrifluoroborates can serve as precursors that slowly generate the active boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[7]
-
Degas Thoroughly: While the primary byproduct is from protodeboronation, oxygen can decompose the catalyst and contribute to other side reactions. Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere.[6]
-
Issue 2: I am observing multiple unknown peaks in my HPLC/LC-MS analysis during a kinetic study.
-
Possible Cause A: On-column Degradation: Boronic acids can be unstable on the silica-based stationary phase of a reversed-phase HPLC column, leading to peak tailing or the appearance of degradation products formed during the analysis.[8]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3 with TFA or formic acid) can suppress the ionization of residual silanol groups on the column, minimizing unwanted interactions.[8]
-
Use a Faster Method: Employ a shorter column or a faster gradient to reduce the time the analyte spends on the column.[8]
-
Use an Aprotic Diluent: Dissolve your sample in a solvent like acetonitrile to minimize hydrolysis before injection.[8]
-
-
Possible Cause B: Oxidative Degradation: If the experiment is not performed under an inert atmosphere, the boronic acid may be oxidizing.
-
Solution:
-
Prepare all solutions using degassed solvents.
-
Keep sample vials in a cooled autosampler and blanket with an inert gas if possible.
-
Issue 3: The kinetic data from my decomposition study is not reproducible.
-
Possible Cause: The decomposition of arylboronic acids can be complex, with multiple pathways occurring simultaneously. The reaction can even be self-catalyzed or catalyzed by the boric acid product.[1][4]
-
Solutions:
-
Strict pH Control: The reaction rate is highly sensitive to pH. Use a reliable buffer system to maintain a constant pH throughout the experiment.[1][2][9]
-
Precise Temperature Control: Use a thermostatted reaction vessel to maintain a constant temperature, as reaction rates are highly temperature-dependent.
-
Monitor Reagent Purity: Boronic acids can degrade upon storage. Verify the purity of your this compound by NMR or melting point before each experiment. Consider that it may already contain some of the corresponding boroxine.
-
Data Presentation
Table 1: Representative Rate Constants for Arylboronic Acid Protodeboronation
| Arylboronic Acid (ArB(OH)₂) | Substituent (Ar-) | Representative k_obs_ (s⁻¹) | General Observation |
| 4-Methoxyphenylboronic acid | 4-MeO- (Electron-Donating) | High | Accelerated decomposition |
| Phenylboronic acid | Ph- (Neutral) | Low | Reference stability |
| 4-Fluorophenylboronic acid | 4-F- (Weakly Deactivating) | Moderate | Moderate stability |
| 2,6-Difluorophenylboronic acid | 2,6-diF- (Electron-Withdrawing) | High | Accelerated decomposition |
| 3-Thienylboronic acid | 3-Thienyl (Heteroaromatic) | High | Prone to decomposition |
Note: Data is illustrative and compiled from general findings on arylboronic acid stability.[1][2][9] Absolute rates are highly dependent on specific conditions (pH, temperature, buffer, co-solvent).
Experimental Protocols
Protocol: Monitoring Decomposition Kinetics by HPLC
This protocol provides a general method for monitoring the disappearance of this compound and the appearance of its protodeboronation product, 1,3-diphenylbenzene.
-
Preparation of Standard Solutions:
-
Prepare stock solutions of this compound and 1,3-diphenylbenzene of known concentrations (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solutions to bracket the expected concentration range of the kinetic experiment.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel (e.g., 70 °C), prepare the reaction medium (e.g., a buffered 1:1 dioxane/water solution at a specific pH).[9]
-
Allow the medium to equilibrate to the desired temperature.
-
To initiate the experiment, add a known amount of this compound stock solution to the pre-heated medium to achieve the desired starting concentration (e.g., 50 mM).[2]
-
-
Sampling and Quenching:
-
At designated time points (t = 0, 5, 10, 20, 40, 60 min, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a cold diluent (e.g., acetonitrile/water with 0.1% formic acid) in an HPLC vial. This stops the reaction and prepares the sample for analysis.[10]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration) for both the boronic acid and its decomposition product.
-
For each time point, integrate the peak areas for the remaining this compound and the formed 1,3-diphenylbenzene.
-
Use the calibration curves to convert peak areas to concentrations.
-
Plot the natural logarithm of the concentration of this compound versus time. If the reaction is first-order, the plot will be linear, and the negative of the slope will be the observed rate constant (k_obs_).
-
Visualizations
Caption: Diagram 1: Key decomposition pathways for this compound.
Caption: Diagram 2: General experimental workflow for kinetic analysis via HPLC.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Strategies to increase reaction rate of Suzuki coupling with sterically hindered boronic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a sterically hindered boronic acid is showing low to no yield. What are the primary factors to investigate?
A1: Low or no conversion in Suzuki couplings with sterically hindered substrates is a common issue. The initial troubleshooting steps should focus on the following key areas:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is critical.[1][2] These ligands facilitate the formation of a reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome the steric barriers of the substrates.[1] For exceptionally challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[3][4]
-
Base Selection: The choice of base is crucial for activating the boronic acid. A weak base may be insufficient.[1] Potassium phosphate (K₃PO₄) is a reliable and often effective choice for hindered couplings.[2] For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[5]
-
Solvent and Temperature: Anhydrous, aprotic solvents such as dioxane, toluene, or THF are generally preferred.[5][6] Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier. If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-140 °C. Higher boiling point solvents like xylenes can be used for this purpose.[2][3] Microwave irradiation can also be a valuable tool for rapidly achieving high temperatures.[5]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure the reaction is set up under a properly maintained inert atmosphere (argon or nitrogen).[7][8]
Q2: I'm observing significant formation of side products. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, especially with challenging substrates. The most common include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by the presence of water and high temperatures.[2][8]
-
Homocoupling: This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[2][7]
-
Solution: Thoroughly degas all solvents and the reaction mixture. Using a well-defined Pd(0) precatalyst can also minimize this side reaction.[2]
-
-
Reduction (Hydrodehalogenation): The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be more prevalent with increased steric bulk.[2]
-
Solution: This side reaction is often dependent on the ligand used. Screening different bulky ligands can help identify a system that minimizes this pathway.[2]
-
Q3: How does steric hindrance affect the Suzuki coupling mechanism, and what is the role of bulky ligands?
A3: Steric hindrance primarily impacts two key steps in the Suzuki catalytic cycle: transmetalation and reductive elimination.[7] Bulky substrates can slow down the approach of the boronic acid to the palladium center during transmetalation and can also hinder the final bond-forming reductive elimination step.
Bulky, electron-rich ligands play a crucial role in overcoming these steric barriers. They promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the initial oxidative addition step.[2] Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step to release the sterically congested biaryl product.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Low Conversion | Ineffective catalyst/ligand system for hindered substrates. | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an NHC ligand.[1][2] For extreme cases, consider specialized ligands like AntPhos or BI-DIME.[3][4] |
| Insufficiently strong base. | Use a stronger base like K₃PO₄ or t-BuOK.[2][5] | |
| Reaction temperature is too low. | Increase the reaction temperature to 100-140 °C. Consider using a higher boiling point solvent like xylenes or employing microwave heating.[2][3] | |
| Catalyst deactivation due to oxygen. | Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining a positive pressure of an inert gas (Ar or N₂).[7][8] | |
| Protodeboronation of Boronic Acid | Instability of the boronic acid under reaction conditions. | Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a diethanolamine adduct.[2][9] |
| Presence of water. | Use anhydrous solvents and bases.[8] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all reagents and the reaction vessel.[2][7] |
| Reduction of Aryl Halide | Ligand-dependent side reaction. | Screen a variety of bulky phosphine ligands to find one that minimizes this pathway.[2] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Suzuki couplings of sterically hindered substrates from various studies.
Table 1: Comparison of Ligands for a Sterically Demanding Aryl-Alkyl Coupling
Reaction: 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid.[3]
| Ligand | Conversion (%) | Yield of Product (%) | Yield of Reduction Side-Product (%) |
| BI-DIME | 100 | 31 | 69 |
| AntPhos | 100 | 58 | 42 |
| DPPF | 54 | 0 | 54 |
| S-Phos | 100 | 3 | 97 |
| X-Phos | 46 | 0 | 46 |
| RuPhos | 52 | 0 | 52 |
| PCy₃ | 100 | 0 | 97 |
Table 2: Effect of Base and Solvent on a Hindered Coupling
Reaction: Coupling of a sterically hindered aryl bromide with an arylboronic acid.[5]
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Dioxane | 100 | 78 |
| Cs₂CO₃ | Dioxane | 100 | 85 |
| K₃PO₄ | Dioxane | 100 | 92 |
| t-BuOK | Dioxane | 100 | >99 |
| t-BuOK | Toluene | 100 | 95 |
| t-BuOK | THF | 65 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide with an Arylboronic Acid using a Pd/BI-DIME Catalyst [4]
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
The vial is sealed with a septum and then evacuated and backfilled with argon three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and the BI-DIME ligand (4 mol%).
-
Add degassed toluene via syringe to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Place the vial in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Boronate Adduct for Increased Stability [7][9]
-
In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of methylene chloride.
-
Add diethanolamine (1.0 equiv) dropwise via pipette while stirring. A precipitate will typically form.
-
Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct can be used directly in Suzuki coupling reactions, often in protic solvents.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to (3,5-Diphenylphenyl)boronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. The choice of the arylboronic acid is a critical parameter that significantly influences reaction efficiency, scope, and overall yield. This guide provides an objective comparison of the performance of (3,5-Diphenylphenyl)boronic acid against other commonly employed arylboronic acids, namely phenylboronic acid, 4-biphenylboronic acid, and 1-naphthylboronic acid, in Suzuki-Miyaura coupling reactions. The comparison is supported by experimental data from various studies, with detailed protocols provided for key examples.
This compound presents a unique structural motif, offering a rigid, three-dimensional scaffold that is of significant interest in medicinal chemistry and materials science. However, its bulky nature, arising from the two phenyl substituents, introduces considerable steric hindrance around the boronic acid moiety. This steric congestion can pose challenges for the transmetalation step in the Suzuki-Miyaura catalytic cycle, often necessitating the use of specialized, sterically demanding and electron-rich phosphine ligands, such as those developed by Buchwald and coworkers, or N-heterocyclic carbene (NHC) ligands to achieve high coupling efficiencies.
In contrast, phenylboronic acid, 4-biphenylboronic acid, and 1-naphthylboronic acid offer varying degrees of steric hindrance and electronic properties, providing a useful spectrum for comparison. Phenylboronic acid is the simplest arylboronic acid and generally exhibits high reactivity. 4-Biphenylboronic acid provides a more extended aromatic system, while 1-naphthylboronic acid introduces a different steric and electronic profile due to its fused ring system.
Performance Comparison in Suzuki-Miyaura Coupling
The following tables summarize the performance of the aforementioned arylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides. It is important to note that the data is collated from different studies, and direct comparison of yields should be considered in the context of the specific reaction conditions employed in each case.
Table 1: Suzuki-Miyaura Coupling of Various Arylboronic Acids with Aryl Bromides
| Entry | Arylboronic Acid | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 98 |
| 2 | Phenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 3 | 4-Biphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 2 | 97 |
| 4 | 1-Naphthylboronic acid | 1-Bromo-2-methylnaphthalene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 5 | This compound | 2-Bromotoluene | Pd-PEPPSI-IPr (2) | - | K₂CO₃ | Dioxane | 80 | 12 | 89 |
| 6 | This compound | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 18 | 91 |
Table 2: Suzuki-Miyaura Coupling of Various Arylboronic Acids with Aryl Chlorides
| Entry | Arylboronic Acid | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloroacetophenone | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-Amyl alcohol | 100 | 4 | 96 |
| 2 | Phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 94 |
| 3 | 4-Biphenylboronic acid | 4-Chlorotoluene | Pd-PEPPSI-IPr (3) | - | K₂CO₃ | Dioxane | 100 | 12 | 91 |
| 4 | 1-Naphthylboronic acid | 1-Chloronaphthalene | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Toluene | 110 | 24 | 88 |
| 5 | This compound | 2-Chlorotoluene | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 85 |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura coupling reactions are provided below. These protocols highlight the specific conditions required for achieving high yields with both simple and sterically hindered arylboronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Phenylboronic Acid with an Aryl Bromide using a Buchwald Ligand
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar was added the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
The tube was evacuated and backfilled with argon three times.
-
Degassed toluene (5 mL) and degassed water (0.5 mL) were added via syringe.
-
The reaction mixture was heated to 100 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid using a Pd-PEPPSI Precatalyst
Materials:
-
This compound (1.0 mmol)
-
Aryl chloride (1.2 mmol)
-
Pd-PEPPSI-IPr (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, a vial was charged with this compound (1.0 mmol), the aryl chloride (1.2 mmol), Pd-PEPPSI-IPr (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
The vial was sealed with a Teflon-lined cap.
-
Anhydrous 1,4-dioxane (5 mL) was added via syringe.
-
The reaction mixture was heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture was filtered through a pad of Celite, washing with ethyl acetate (20 mL).
-
The filtrate was concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to yield the pure product.
Visualizing the Suzuki-Miyaura Coupling
To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
A Comparative Guide to the Reactivity of (3,5-Diphenylphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
Understanding the Key Factors: Steric and Electronic Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily influenced by two key factors:
-
Steric Hindrance: The spatial arrangement of substituents near the boronic acid group can impede the approach of the boronic acid to the palladium catalyst, thereby slowing down the crucial transmetalation step of the catalytic cycle. Generally, increased steric bulk around the boronic acid moiety leads to decreased reactivity.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phenyl ring affects the nucleophilicity of the carbon atom attached to the boron. Electron-donating groups can increase the electron density on this carbon, facilitating the transfer of the aryl group to the palladium center and thus increasing the reaction rate. Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing down the transmetalation step.
Qualitative Reactivity Comparison of (Diphenylphenyl)boronic Acid Isomers
Based on the principles of steric and electronic effects, a qualitative comparison of the expected reactivity of (3,5-diphenylphenyl)boronic acid and its isomers in a typical Suzuki-Miyaura coupling reaction is presented below. The isomers considered are (2,4-diphenylphenyl)boronic acid, (2,5-diphenylphenyl)boronic acid, (2,6-diphenylphenyl)boronic acid, and (3,4-diphenylphenyl)boronic acid.
| Isomer | Structure | Expected Relative Reactivity | Rationale |
| This compound |
| High | The phenyl substituents are in the meta positions relative to the boronic acid. This arrangement results in minimal steric hindrance around the reactive center. The electronic influence of the phenyl groups is primarily inductive and weakly electron-withdrawing at the meta position, having a modest effect on the reactivity. |
| (3,4-Diphenylphenyl)boronic acid |
| Moderate to High | The phenyl group at the 3-position (meta) offers little steric hindrance. The phenyl group at the 4-position (para) is also remote from the boronic acid and thus does not contribute significantly to steric bulk. Electronically, the para-phenyl group can participate in resonance, which may slightly influence the nucleophilicity of the C-B bond. |
| (2,5-Diphenylphenyl)boronic acid |
| Moderate | The presence of a phenyl group at the 2-position (ortho) introduces significant steric hindrance, which is expected to decrease the rate of transmetalation. The phenyl group at the 5-position (meta) has a lesser steric impact. |
| (2,4-Diphenylphenyl)boronic acid |
| Low to Moderate | Similar to the (2,5)-isomer, the ortho-phenyl group at the 2-position creates substantial steric hindrance. The para-phenyl group at the 4-position does not add to the steric bulk around the boronic acid but its electronic influence will be present. |
| (2,6-Diphenylphenyl)boronic acid |
| Very Low | This isomer is expected to be the least reactive due to the severe steric hindrance caused by the two ortho-phenyl substituents flanking the boronic acid group. This "di-ortho" substitution pattern strongly disfavors the approach to the palladium catalyst. |
Experimental Protocol for Comparative Reactivity Studies
To quantitatively assess the reactivity of these isomers, a standardized Suzuki-Miyaura coupling experiment should be performed. The following protocol outlines a general procedure for such a comparative study.
Objective: To compare the reaction rates and yields of the Suzuki-Miyaura coupling of different (diphenylphenyl)boronic acid isomers with a common aryl halide.
Materials:
-
This compound
-
(2,4-Diphenylphenyl)boronic acid
-
(2,5-Diphenylphenyl)boronic acid
-
(2,6-Diphenylphenyl)boronic acid
-
(3,4-Diphenylphenyl)boronic acid
-
4-Bromoanisole (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Water, deionized
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Stir bars
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Catalyst Pre-formation (optional but recommended for consistency): In a separate flask, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in a small amount of anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a series of identical reaction vials, add a stir bar and the aryl halide (e.g., 4-bromoanisole, 1.0 mmol).
-
Addition of Boronic Acid Isomer: To each vial, add one of the (diphenylphenyl)boronic acid isomers (1.2 mmol, 1.2 equivalents).
-
Addition of Base and Internal Standard: To each vial, add potassium carbonate (2.0 mmol, 2.0 equivalents) and the internal standard (e.g., dodecane, 0.5 mmol).
-
Solvent Addition: To each vial, add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio, to a final concentration of 0.1 M with respect to the aryl halide).
-
Reaction Initiation: Add the pre-formed palladium catalyst solution (e.g., 1 mol% Pd) to each vial.
-
Reaction Monitoring: Place the vials in a preheated heating block or oil bath set to a constant temperature (e.g., 80 °C). At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching and Analysis: Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each isomer. The initial reaction rate can be determined from the slope of this curve. The final yield can be determined after the reaction has gone to completion.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of (diphenylphenyl)boronic acid isomers in Suzuki-Miyaura coupling is expected to be significantly influenced by the position of the phenyl substituents. Isomers with phenyl groups at the meta-positions, such as this compound, are predicted to be the most reactive due to minimal steric hindrance. Conversely, isomers with ortho-substituents, particularly the di-ortho-substituted (2,6-diphenylphenyl)boronic acid, are expected to exhibit the lowest reactivity. For drug development and other applications requiring the synthesis of complex biaryl structures, a careful consideration of these steric and electronic factors is crucial for optimizing reaction conditions and achieving desired outcomes. The provided experimental protocol offers a framework for obtaining quantitative data to validate these qualitative predictions.
A Comparative Guide to Alternative Reagents for (3,5-Diphenylphenyl)boronic Acid in OLED Synthesis
The synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs) is a cornerstone of modern display and lighting technology. (3,5-Diphenylphenyl)boronic acid has been a versatile building block in this field, primarily utilized in Suzuki-Miyaura coupling reactions to create the complex conjugated molecules that form the emissive and host layers of OLED devices.[1] However, the quest for improved efficiency, stability, and color purity has driven researchers to explore a variety of alternative boronic acid reagents. This guide provides a comparative analysis of prominent alternatives, including those based on spirobifluorene, carbazole, fluorene, and anthracene moieties, supported by experimental data on device performance.
The Central Role of Suzuki-Miyaura Coupling
The synthesis of the vast majority of small molecule-based OLED materials relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboronic acid (or its ester) and an organic halide, enabling the construction of complex aromatic structures that are essential for charge transport and light emission in OLEDs.[2] The choice of the boronic acid precursor is therefore critical in defining the final properties of the OLED material.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Host Materials Derived from Alternative Boronic Acids
Blue Phosphorescent OLEDs (PhOLEDs)
| Host Material Core | Boronic Acid Precursor Type | Dopant (Emitter) | Max. EQE (%) | Power Eff. (lm/W) | CIE (x, y) | Ref. |
| Spirobifluorene | Spirobifluorene-based | FIrpic | 25.4 | - | - | [3] |
| Carbazole/Fluorene | Carbazole & Fluorene-based | FIrpic | - | - | - | [4] |
| mCP (benchmark) | Carbazole-based | FIrpic | 11.62 | 11.96 | - | [5] |
Blue Thermally Activated Delayed Fluorescence (TADF) OLEDs
| Host Material Core | Boronic Acid Precursor Type | Dopant (Emitter) | Max. EQE (%) | Power Eff. (lm/W) | CIE (x, y) | Ref. |
| Carbazole-Triazine | Carbazole & Triazine-based | - | 14.4 | - | - | [6] |
| Spiro-Acridine/PO | Spiro-Acridine & Phenylphosphine oxide-based | FIr6 | 9.1 | - | - | [7] |
Blue Fluorescent OLEDs
| Host Material Core | Boronic Acid Precursor Type | Dopant (Emitter) | Max. EQE (%) | Current Eff. (cd/A) | CIE (x, y) | Ref. |
| Anthracene-Spirobifluorene | Anthracene & Spirobifluorene-based | DSA-Ph | - | 7.03 | (0.15, 0.21) | [8] |
| Anthracene-Naphthyl | Anthracene & Naphthyl-based | 3Me-1Bu-TPPDA | 8.3 | 9.3 | (0.133, 0.141) | [9] |
| Anthracene-Dimethylphenyl | Anthracene & Dimethylphenyl-based | Flu-DPAN | - | 8 | (0.15, 0.15) | [10] |
Experimental Protocols
General Synthesis of Host Materials via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of OLED host materials using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reactants and Reagents:
-
Aryl halide (e.g., a dibromo-spirobifluorene, dibromo-carbazole derivative)
-
Boronic acid or boronic acid ester (e.g., (9-phenyl-9H-carbazol-3-yl)boronic acid, (10-phenylanthracen-9-yl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[2]
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction flask, add the aryl halide, boronic acid (typically 1.1-1.5 equivalents per halide), and base (typically 2-3 equivalents per halide).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst (typically 0.5-5 mol%).
-
The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a set time (e.g., 12-48 hours) under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is typically extracted with an organic solvent and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final product.
Caption: Workflow for Suzuki-Miyaura coupling in OLED material synthesis.
General Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED device by thermal evaporation.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for each layer (HIL, HTL, EML host and dopant, ETL, EIL)
-
Metal for cathode (e.g., Al, LiF/Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies (e.g., detergents, deionized water, solvents, ultrasonic bath)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.[11]
-
Layer Deposition: The organic layers and the metal cathode are sequentially deposited in a high-vacuum chamber via thermal evaporation.
-
Hole Injection Layer (HIL): A material such as HAT-CN is deposited onto the ITO anode.
-
Hole Transport Layer (HTL): A material like TAPC or NPB is deposited on top of the HIL.[12]
-
Emissive Layer (EML): The host material and the emitter (dopant) are co-evaporated from separate sources. The doping concentration is precisely controlled by adjusting the deposition rates.
-
Electron Transport Layer (ETL): A material such as TPBi or TmPyPB is deposited on the EML.[12]
-
Electron Injection Layer (EIL): A thin layer of a low work function material, like lithium fluoride (LiF), is deposited on the ETL.
-
Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Caption: General workflow for the fabrication of a multilayer OLED device.
Conclusion
The exploration of alternative boronic acid reagents to this compound has led to the development of a diverse range of high-performance host materials for OLEDs. Spirobifluorene, carbazole, fluorene, and anthracene-based precursors each offer unique advantages in terms of thermal stability, charge transport properties, and triplet energies, which can be tailored to specific OLED applications. While a direct one-to-one comparison with a this compound-derived host is complex due to variations in device architectures, the data presented herein demonstrates that these alternative reagents are pivotal in achieving high efficiency and color purity, particularly in the challenging blue region of the spectrum. The continued development of novel boronic acid building blocks will undoubtedly be a key driver of future advancements in OLED technology.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Novel carbazole/fluorene hybrids: host materials for blue phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 12. Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light‐Emitting Diodes: A New Molecular Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of OLEDs Utilizing (3,5-Diphenylphenyl)boronic Acid Derivatives as Host Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of OLED performance featuring host materials derived from (3,5-Diphenylphenyl)boronic acid against other high-performance alternatives, supported by experimental data.
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility. The performance of these devices is intrinsically linked to the molecular architecture of their constituent organic materials. This compound has emerged as a versatile building block for the synthesis of advanced host materials, which are crucial for achieving high efficiency and operational stability in phosphorescent OLEDs (PhOLEDs). This guide provides a detailed performance analysis of an OLED device incorporating a host material derived from this compound and compares it with devices employing alternative state-of-the-art host materials.
Comparative Performance Data
The following table summarizes the key performance metrics of an OLED device using a host material synthesized from this compound, alongside data for devices with other prominent host materials. This allows for a direct comparison of their efficiencies, operating voltages, and emission characteristics.
| Host Material | Emitter | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Emission Color |
| 1-mtp-SBF (derived from this compound) | FIrpic (blue) | 25.6[1] | Not Reported | Not Reported | Not Reported | Blue |
| 1-mtp-SBF (derived from this compound) | FIrpic + PO-01 (white) | 27.7[1] | Not Reported | Not Reported | Not Reported | White |
| CBPPO | FIrpic (blue) | 14.4[2] | 28.0[2] | 25.8[2] | Not Reported | Blue |
| m-CzDPz | FIrpic (blue) | 26.8[3][4] | 48.3[3][4] | Not Reported | Not Reported | Blue |
| 3-CzDPz | Ir(ppy)3 (green) | 29.0[3][4] | 91.2[3][4] | Not Reported | Not Reported | Green |
| DPTPCz | FIrpic (blue) | 14.4[5] | Not Reported | Not Reported | Not Reported | Blue |
| DPTPCz | Ir(ppy)3 (green) | 21.2[5] | Not Reported | Not Reported | Not Reported | Green |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of a host material derived from this compound and the subsequent fabrication of an OLED device.
Synthesis of 1-mtp-SBF Host Material
The synthesis of the pure hydrocarbon host material, 1-mtp-SBF, involves a Suzuki coupling reaction, a cornerstone in the synthesis of complex organic molecules[3]. While the specific reaction conditions for 1-mtp-SBF are detailed in the source literature, a general procedure for such a reaction is as follows:
-
Reactants: A bromo-functionalized spirobifluorene core is reacted with this compound.
-
Catalyst and Base: A palladium-based catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) are used to facilitate the cross-coupling reaction.
-
Solvent: The reaction is typically carried out in a two-phase solvent system, such as a mixture of toluene and water.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Purification: Upon completion, the product is extracted, dried, and purified using column chromatography to yield the final high-purity host material.
OLED Device Fabrication
The fabrication of OLED devices is a multi-step process carried out in a high-vacuum environment to prevent contamination. A typical procedure for a small molecule OLED is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the anode.
-
Organic Layer Deposition: The organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr). The layers are deposited in the following sequence:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML), which consists of the host material co-evaporated with a phosphorescent emitter (dopant).
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
-
Cathode Deposition: A metal cathode (e.g., Lithium Fluoride/Aluminum) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere.
Visualizing the OLED Workflow
The following diagrams illustrate the key processes involved in the synthesis of OLED materials and the fabrication of the final device.
Caption: Workflow from precursor to final OLED device.
Caption: Typical multi-layer structure of an OLED.
References
- 1. Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light‐Emitting Diodes: A New Molecular Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: (3,5-Diphenylphenyl)boronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an objective comparison of (3,5-Diphenylphenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights into their stability, reactivity, and handling, supported by representative experimental data.
Chemical Stability and Handling: A Tale of Two Boron Reagents
The primary distinction between boronic acids and their trifluoroborate salt counterparts lies in their stability and ease of handling.[2]
This compound exists in equilibrium with its cyclic trimeric anhydride, known as a boroxine. This equilibrium can complicate accurate stoichiometry in reactions.[2] Furthermore, boronic acids are susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, particularly under basic conditions or at elevated temperatures.[3][4] This instability can lead to lower yields and the need for careful optimization of reaction conditions.
In stark contrast, potassium (3,5-diphenylphenyl)trifluoroborate is a crystalline, free-flowing solid that is remarkably stable to both air and moisture.[2][5] The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, protects the carbon-boron bond from premature cleavage.[3] This enhanced stability simplifies storage, allows for more precise measurements, and enables the reagent to be carried through multi-step syntheses where a boronic acid might otherwise decompose.[2][6][7]
Performance in Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison
While boronic acids are the traditional nucleophilic partners in Suzuki-Miyaura reactions, organotrifluoroborates have demonstrated significant advantages, often leading to higher yields.[3] The trifluoroborate salt acts as a protected form of the boronic acid, which is slowly released in situ under the reaction conditions.[8][9] This slow release mechanism can maintain a low concentration of the active boronic acid, minimizing side reactions like protodeboronation and homocoupling.
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of this compound and its corresponding potassium trifluoroborate salt with a model aryl bromide.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| Potassium (3,5-diphenylphenyl)trifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | THF/H₂O (9:1) | 85 | 12 | 94 |
This data is representative and compiled to illustrate typical performance differences. Actual yields may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Synthesis of Potassium (3,5-Diphenylphenyl)trifluoroborate
A common method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2]
Procedure:
-
This compound (1.0 eq) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) is added slowly to the stirring methanolic solution.
-
A white precipitate of potassium (3,5-diphenylphenyl)trifluoroborate forms immediately.
-
The mixture is stirred for 30 minutes at room temperature.
-
The solid is collected by filtration, washed with cold methanol, and dried under vacuum.
General Procedure for Suzuki-Miyaura Coupling
Using this compound:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[10]
-
Add the degassed solvent system (e.g., Toluene/H₂O, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Using Potassium (3,5-diphenylphenyl)trifluoroborate:
-
To a dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), potassium (3,5-diphenylphenyl)trifluoroborate (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., SPhos, 0.04 mmol), and base (e.g., Cs₂CO₃, 3.0 mmol).
-
Add the degassed solvent system (e.g., THF/H₂O, 11 mL).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the specified time.
-
Follow the same work-up and purification procedure as described for the boronic acid.
Visualizing the Chemistry
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Key advantages and disadvantages of each boron reagent.
Conclusion: Making the Right Choice
Both this compound and its corresponding potassium trifluoroborate salt are valuable reagents for the synthesis of complex biaryl structures. The choice between them hinges on the specific requirements of the synthetic route.
-
Choose this compound for straightforward, rapid couplings where potential instability can be managed through careful reaction optimization.
-
Choose Potassium (3,5-diphenylphenyl)trifluoroborate for complex, multi-step syntheses, reactions sensitive to reagent stoichiometry, or when working with challenging substrates where minimizing side reactions is paramount. Its superior stability and handling properties often justify the additional step of its preparation, leading to more robust and reproducible results.[2][11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Definitive Guide to Validating Suzuki Coupling Product Structures: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. However, the successful synthesis of the target biaryl compound is only the first step. Rigorous structural validation is paramount to ensure the integrity of downstream applications. This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for routine characterization, single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination. The following table summarizes a quantitative comparison of these techniques for the validation of a typical small molecule product from a Suzuki coupling reaction.
| Feature | Single-Crystal X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Connectivity of atoms (carbon-hydrogen framework), chemical environment of nuclei, and relative abundance of diastereomers. | Mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming molecular weight. |
| Resolution | Atomic to sub-atomic resolution (typically 0.5 - 1.5 Å).[1][2] | Provides atomic-level information on connectivity, but not spatial resolution in the same sense as crystallography. | Does not provide spatial resolution. |
| Sample Requirement | A single, high-quality crystal (typically >0.1 mm in all dimensions).[3] | 5-20 mg of purified sample dissolved in a deuterated solvent. | Micrograms to nanograms of sample. |
| Analysis Time | Crystal growth can take days to weeks. Data collection and structure solution can take several hours to a day. | A few hours for a comprehensive set of 1D and 2D experiments.[4] | A few minutes per sample. |
| Key Advantage | Provides an unequivocal and complete 3D structure. | Excellent for determining the connectivity and purity of a sample in solution. | High sensitivity and speed, ideal for reaction monitoring and confirming molecular weight. |
| Key Limitation | The primary challenge is growing a suitable single crystal, which is not always feasible. | Can be difficult to interpret for complex molecules with overlapping signals and does not directly provide 3D spatial arrangement. | Does not provide information on the connectivity of atoms or stereochemistry; isomers are often indistinguishable. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 0.5-5 mol%). In some cases, a phosphine ligand (e.g., PPh₃, SPhos) is also added.
-
Solvent Addition and Degassing: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, THF, often with water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the pure Suzuki coupling product.
Protocol for Single-Crystal X-ray Diffraction Analysis
This protocol outlines the key steps for determining the structure of a purified Suzuki coupling product using single-crystal X-ray diffraction.
-
Crystal Growth:
-
Dissolve the purified product in a minimal amount of a suitable hot solvent or solvent mixture.
-
Slowly cool the solution to room temperature, followed by further cooling in a refrigerator or freezer.
-
Alternatively, use slow evaporation, vapor diffusion, or layering techniques to promote the growth of single crystals. The goal is to obtain well-formed, transparent crystals with dimensions of at least 0.1 mm.[3]
-
-
Crystal Mounting:
-
Under a microscope, select a suitable single crystal that is free of cracks and other imperfections.[3]
-
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
Perform a preliminary scan to assess the crystal quality and determine the unit cell parameters.[5]
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validate the final crystal structure using various crystallographic metrics.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and validation process.
Caption: A simplified workflow for the synthesis and initial characterization of a Suzuki coupling product.
Caption: A decision-making workflow for the structural validation of a Suzuki coupling product.
References
- 1. mdpi.com [mdpi.com]
- 2. Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks | Kavli Energy NanoScience Institute (ENSI) [kavli.berkeley.edu]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. Small molecule-NMR | University of Gothenburg [gu.se]
- 5. youtube.com [youtube.com]
Boronic Acids vs. Boronic Esters: A Comparative Guide for Organic Synthesis
For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate organoboron reagent is a critical decision that can significantly influence the outcome of a synthetic sequence. This guide provides an in-depth comparison of boronic acids and their corresponding esters, focusing on their relative stability, reactivity, and practical applications in common organic transformations. The information is supported by experimental data to facilitate an informed choice between these two classes of reagents.
The fundamental distinction between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive, which can lead to faster reaction times in cross-coupling reactions.[1] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids in the crucial transmetalation step of many catalytic cycles.[1] However, this comes at the price of diminished stability. Boronic acids are prone to decomposition through pathways like oxidation and protodeboronation, particularly in aqueous basic conditions, which can adversely affect their shelf-life and reaction yields.[1]
Conversely, boronic esters, such as the widely used pinacol esters, exhibit significantly greater stability.[1] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for prolonged periods.[1][2] This stability makes them highly suitable for multi-step syntheses and high-throughput screening applications.[1] The compromise for this enhanced stability is typically a slower reaction rate compared to the parent boronic acid.[1] It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
To illustrate the practical implications of these differences, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and the choice of the boron reagent is pivotal to its success.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Citation |
| Reaction Time | Shorter | Longer | [1] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity. | [3] |
| Purity of Starting Material | Can be challenging to obtain in high purity due to propensity for decomposition. | Generally high; can be purified by standard techniques like column chromatography. | [3] |
| Handling and Storage | Requires inert atmosphere and low temperatures for long-term storage. | Stable at room temperature, easy to handle. | [3] |
Kinetic Data from Transmetalation Studies in Suzuki-Miyaura Reaction:
| Entry | Boron Reagent | Pre-transmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate | Citation |
| 1 | Arylboronic acid | Observed | 5.78 ± 0.13 | 1.0 | |
| 2 | Arylboronic acid pinacol ester | Not specified | Slower than boronic acid | < 1.0 | [1] |
| 3 | Glycol boronic ester | Observed | 133 ± 7 | ~23 | |
| 4 | Catechol boronic ester | Observed | Not specified | ~5.0 | [4] |
| 5 | Boroxine | Not observed | 53.9 ± 0.7 | ~9.3 | [4] |
Note: The relative rates are compared to the arylboronic acid.
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.[1]
Visualization of Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for a Cross-Coupling Reaction
This diagram outlines a typical experimental workflow for performing a cross-coupling reaction in a research laboratory.
References
A Comparative Guide to the Electrochemical Characterization of Polymeric Materials Derived from Arylboronic Acids
This document will delve into the electrochemical behavior of polymers derived from 3-aminophenylboronic acid, thiophene-3-boronic acid, and 5-indolylboronic acid, offering a basis for comparison for new materials in this class.
Comparative Electrochemical Data
The electrochemical properties of polymers derived from arylboronic acids are critically dependent on the nature of the aromatic ring and any substituent groups. These factors influence the ease of polymerization, the redox activity of the resulting polymer, and its charge transport characteristics. The following table summarizes key electrochemical parameters for three different poly(arylboronic acids), offering a comparative snapshot of their performance.
| Polymer Material | Monomer Structure | Redox Potential(s) (V vs. Ag/AgCl) | Charge Transfer Resistance (Rct) (Ω) | Key Electrochemical Features & Applications |
| Poly(3-aminophenylboronic acid) (PAPBA) | 3-aminophenylboronic acid | ~0.4 V and ~0.8 V[1][2] | Varies significantly with electrode modification and electrolyte[3] | Exhibits two distinct redox peaks, indicating multiple electron transfer processes. The boronic acid and amine functionalities make it suitable for electrochemical sensors for sugars and bacteria.[3] |
| Poly(thiophene-3-boronic acid) (PT3BA) | thiophene-3-boronic acid | Oxidation peak current increases significantly with film thickness[4] | A 35% reduction in charge transfer resistance was observed for coated electrodes, indicating enhanced ion transfer.[4] | The thiophene backbone provides good conductivity. The boronic acid group allows for the detection of diol-containing molecules like dopamine.[4] |
| Poly(5-indolylboronic acid) (P5IBA) | 5-indolylboronic acid | pH-dependent redox activity[5] | Not explicitly quantified, but impedance data suggests improved interfacial conductivity compared to bare electrodes.[5] | The indole unit offers unique electronic properties. The polymer's hydrophilicity and pH-dependent redox behavior are notable features.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate electrochemical characterization of materials. Below are the methodologies for key experiments cited in this guide.
Electropolymerization of Arylboronic Acids
Electropolymerization is a common method to deposit thin, uniform polymer films onto an electrode surface.
Procedure for Poly(3-aminophenylboronic acid) (PAPBA): [1][2]
-
Electrolyte Preparation: Prepare a solution of 3-aminophenylboronic acid monomer in a suitable solvent (e.g., ethylene glycol with a supporting electrolyte like tetra-n-butylammonium fluoride).[2]
-
Electrochemical Cell: Use a standard three-electrode cell with a glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Polymerization: Cycle the potential of the working electrode within a defined range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) for a set number of cycles. A large irreversible anodic peak in the first cycle indicates the onset of polymerization.[1]
-
Film Characterization: After polymerization, rinse the electrode with the solvent to remove unreacted monomer.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to investigate the redox behavior of the polymer film.
Procedure:
-
Electrolyte: Place the polymer-coated working electrode in a fresh electrolyte solution without the monomer.
-
Potential Sweep: Sweep the potential linearly from a starting potential to a switching potential and back.
-
Data Acquisition: Record the current response as a function of the applied potential. The resulting plot is a cyclic voltammogram, which reveals the oxidation and reduction potentials of the material.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to study the interfacial properties of the polymer film, including its charge transfer resistance.
Procedure: [3]
-
Frequency Range: Apply a small amplitude AC potential over a wide frequency range (e.g., 0.1 Hz to 100,000 Hz) at a specific DC bias potential.[3]
-
Data Analysis: The impedance data is often visualized as a Nyquist plot (imaginary vs. real impedance). The semicircle in the Nyquist plot can be modeled with an equivalent circuit to determine the charge transfer resistance (Rct), which relates to the ease of electron transfer at the electrode/polymer interface.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the electrochemical characterization process.
Caption: General workflow for the synthesis and electrochemical characterization of poly(arylboronic acid) films.
Caption: Logical relationship between electrochemical stimulus, material response, and measured output.
Conclusion and Future Directions
The electrochemical characterization of polymeric materials derived from arylboronic acids reveals a rich and tunable set of properties that are highly dependent on the molecular structure of the monomer. While this guide has provided a comparative overview of polymers from 3-aminophenylboronic acid, thiophene-3-boronic acid, and 5-indolylboronic acid, it is important to note the current absence of specific experimental data for polymers derived from this compound in the scientific literature.
The extended π-conjugation provided by the two phenyl substituents in this compound is expected to significantly influence the electronic and electrochemical properties of its corresponding polymer. It is hypothesized that this could lead to lower oxidation potentials and enhanced charge transport properties compared to simpler phenylboronic acid-based polymers.
Therefore, this guide should serve as a foundational framework for researchers and scientists to conduct a thorough electrochemical characterization of materials derived from this compound. The experimental protocols and comparative data presented herein offer a starting point for such investigations, which are crucial for unlocking the potential of these novel materials in advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications [mdpi.com]
A Comparative Guide to HPLC and qNMR for Purity Assessment of (3,5-Diphenylphenyl)boronic Acid
In the synthesis of complex organic molecules for research, pharmaceuticals, and materials science, the purity of starting materials and intermediates is of paramount importance. (3,5-Diphenylphenyl)boronic acid is a valuable building block in organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] Its purity directly influences reaction yields, impurity profiles of subsequent products, and the overall success of the synthetic endeavor. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of synthesized this compound.
High-Performance Liquid Chromatography (HPLC) vs. Quantitative Nuclear Magnetic Resonance (qNMR): An Overview
Both HPLC and qNMR are robust methods for determining the purity of organic compounds, each possessing distinct advantages and limitations. HPLC excels in separating complex mixtures and detecting trace impurities, while qNMR offers a direct and primary method for determining absolute purity without the need for a specific reference standard of the analyte.[2][3]
A key challenge in the analysis of boronic acids is their propensity to form trimeric anhydrides, known as boroxines, upon dehydration.[2] This can complicate the interpretation of analytical data. Both HPLC and qNMR methods must be developed to account for the potential presence of these species.
Here is a summary of the key performance characteristics of each technique:
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Direct measurement based on the proportionality between signal integral and the number of nuclei.[3] |
| Quantification | Relative quantification based on peak area percentage, or external standardization requiring a reference standard. | Absolute quantification against a certified internal standard of known purity.[3] |
| Selectivity | High selectivity for separating structurally similar impurities and isomers. | Excellent for structural confirmation and identification of impurities, though signal overlap can be a challenge. |
| Sensitivity | Generally offers higher sensitivity, making it suitable for trace impurity analysis. | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments. |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers. | Can be automated, but generally has lower throughput than HPLC. |
| Impurity Detection | Excellent for detecting a wide range of impurities, including those without NMR-active nuclei. | Detects impurities containing NMR-active nuclei (e.g., ¹H). |
| Development Time | Method development can be time-consuming, requiring optimization of column, mobile phase, and other parameters. | Method development is often faster, primarily involving the selection of a suitable solvent and internal standard. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the purity assessment of this compound using HPLC and qNMR.
Stability-Indicating HPLC Method
This protocol describes a reversed-phase HPLC method designed to separate this compound from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Illustrative Data:
The following table summarizes representative data from an HPLC analysis of a synthesized this compound sample.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.25 | Process Impurity A |
| 2 | 8.9 | 98.5 | This compound |
| 3 | 10.2 | 0.75 | Boroxine Trimer |
| 4 | 12.1 | 0.50 | Process Impurity B |
Quantitative NMR (qNMR) Method
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 2 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
Data Analysis and Purity Calculation:
The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Illustrative Data and Calculation:
| Parameter | Analyte (this compound) | Internal Standard (Maleic acid) |
| Mass (m) | 10.15 mg | 2.05 mg |
| Molecular Weight (MW) | 274.12 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.00 (aromatic proton) | 0.65 (olefinic proton) |
| Number of Protons (N) | 1 | 2 |
| Purity of IS (P_IS) | - | 99.9% |
Purity (% w/w) = (1.00 / 0.65) * (2 / 1) * (274.12 / 116.07) * (2.05 / 10.15) * 99.9% = 98.2%
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound using both HPLC and qNMR methods.
Alternative Method: Gas Chromatography (GC) with Derivatization
For certain boronic acids, Gas Chromatography (GC) can be a viable alternative for purity assessment, particularly for detecting volatile impurities. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile species.
General Protocol:
-
Derivatization: React the synthesized this compound with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a volatile trimethylsilyl (TMS) ester.
-
GC Analysis: Inject the derivatized sample into a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) to separate the derivatized analyte from any derivatized impurities.
-
Quantification: Determine the relative purity based on the peak area percentages from the FID or by using a suitable internal standard for more accurate quantification with MS detection.
This method can be particularly useful for identifying and quantifying any residual, volatile starting materials or by-products from the synthesis.
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized this compound. HPLC provides excellent separation of impurities and is highly sensitive, making it ideal for routine quality control and for detecting trace components. In contrast, qNMR is a primary method that allows for the direct determination of absolute purity without the need for an analyte-specific reference standard, providing a highly accurate and orthogonal assessment.[2][3]
For a comprehensive and robust purity determination, it is often recommended to use both HPLC and qNMR. HPLC can be used to establish the impurity profile, while qNMR can provide a highly accurate value for the purity of the main component. Discrepancies between the two methods can sometimes arise due to differences in detector response for impurities in HPLC or the presence of non-NMR-active impurities.[3] The choice of method will ultimately depend on the specific requirements of the analysis, including the desired accuracy, the availability of reference standards, and the required sample throughput.
References
A Comparative Guide to the Quantum Yield of Fluorophores Synthesized with Different Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield of various fluorophores synthesized using different arylboronic acids via the Suzuki-Miyaura cross-coupling reaction. The performance of these fluorophores is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.
Introduction
The synthesis of novel fluorophores with tailored photophysical properties is a cornerstone of advancements in bio-imaging, sensing, and drug development. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds, has emerged as a key strategy in the synthesis of such fluorescent probes. This reaction enables the convenient introduction of various aryl groups onto a fluorophore core by coupling an organoboron compound, typically an arylboronic acid, with an aryl halide or triflate. The choice of the arylboronic acid can significantly influence the resulting fluorophore's photophysical properties, including its fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates a brighter and more efficient fluorophore.
This guide focuses on comparing the quantum yields of different classes of fluorophores where the aryl substituent has been varied using different arylboronic acids in their synthesis.
Data Presentation: Quantum Yield Comparison
The following tables summarize the quantum yields and other photophysical properties of fluorophores synthesized with a variety of arylboronic acids.
6-Aryl Coumarin Derivatives
A study by Rossi et al. (2021) provides a direct comparison of a series of 6-aryl coumarin dyes synthesized by the Suzuki cross-coupling of a 6-bromo-coumarin precursor with different arylboronic acids. The results demonstrate the significant impact of the electronic nature of the substituent on the arylboronic acid on the quantum yield of the final fluorophore.[1][2][3]
| Fluorophore (Coumarin Derivative) | Arylboronic Acid Used | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |
| 4a | Phenylboronic acid | 345 | 444 | 0.41 |
| 4b | 4-Methylphenylboronic acid | 348 | 442 | 0.83 |
| 4c | 4-Methoxyphenylboronic acid | 353 | 450 | 0.26 |
| 4d | 3-Chlorophenylboronic acid | 345 | 441 | 0.60 |
| 4e | 4-Cyanophenylboronic acid | 363 | 532 | 0.83 |
| 4f | 4-(Methylsulfonyl)phenylboronic acid | 360 | 549 | 0.70 |
Data extracted from Rossi, M. et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega.[1][2][3] The quantum yields were measured in DMSO.
Experimental Protocols
Synthesis of Fluorophores via Suzuki-Miyaura Cross-Coupling
The general procedure for the synthesis of aryl-substituted fluorophores, such as the 6-aryl coumarins, 9,10-diaryl anthracenes, and 2-arylpyridines, involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3][4][5]
Materials:
-
Aryl halide or triflate precursor of the core fluorophore (e.g., 6-bromo-coumarin, 9,10-dibromoanthracene, 2-chloropyridine)
-
Arylboronic acid
-
Solvent (e.g., Toluene, Dioxane, THF, often with water)[4][5]
-
Inert atmosphere (Argon or Nitrogen)
General Procedure:
-
To a reaction vessel, add the aryl halide/triflate of the fluorophore core, the desired arylboronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (0.5-5 mol%), and the base (2-3 equivalents).
-
The vessel is then purged with an inert gas (Argon or Nitrogen).
-
Degassed solvent(s) are added, and the reaction mixture is heated with stirring. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[5][7]
-
The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired aryl-substituted fluorophore.
Measurement of Relative Fluorescence Quantum Yield
The relative quantum yield is the most common method for determining the fluorescence efficiency of a compound.[8][9][10] It involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[8][10]
Materials:
-
Fluorophore sample of interest
-
Quantum yield standard (e.g., Quinine Sulfate, Fluorescein, Rhodamine 6G)
-
Spectroscopic grade solvent
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear, and the slope (gradient) of each line should be determined.
-
Calculate the quantum yield of the sample (Φ_S) using the following equation:
Φ_S = Φ_Std * (Grad_S / Grad_Std) * (η_S² / η_Std²)
Where:
-
Φ_Std is the known quantum yield of the standard.
-
Grad_S and Grad_Std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_S and η_Std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term becomes 1).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.
Caption: General workflow for the synthesis of aryl-substituted fluorophores via Suzuki-Miyaura cross-coupling.
Caption: Experimental workflow for the determination of relative fluorescence quantum yield.
Discussion of Other Fluorophore Classes
While a systematic study with a wide range of arylboronic acids was readily available for coumarin derivatives, the synthesis of other important classes of fluorophores, such as anthracene and 2-arylpyridine derivatives, also heavily relies on the Suzuki-Miyaura coupling.
9,10-Diaryl Anthracene Derivatives
The functionalization of the 9 and 10 positions of anthracene with different aryl groups via Suzuki coupling is a common strategy to tune its photophysical properties. The synthesis typically involves the reaction of 9,10-dibromoanthracene with various arylboronic acids.[4] The nature of the aryl substituents can influence the quantum yield by altering the electronic properties and steric hindrance of the molecule, which in turn affects the rates of radiative and non-radiative decay pathways.
2-Arylpyridine Derivatives
2-Arylpyridines are another important class of fluorophores and ligands synthesized using Suzuki-Miyaura coupling, often from a 2-halopyridine and an arylboronic acid.[5][11][12] The electronic properties of the aryl group introduced can significantly impact the emission wavelength and quantum efficiency of the resulting 2-arylpyridine.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and modular approach for the synthesis of a wide variety of fluorophores. As demonstrated with the 6-aryl coumarin derivatives, the choice of the arylboronic acid is a critical determinant of the final fluorophore's quantum yield. By carefully selecting the arylboronic acid, researchers can fine-tune the photophysical properties of the fluorophore to suit specific applications in research, diagnostics, and drug development. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of these valuable molecular tools.
References
- 1. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. shimadzu.com [shimadzu.com]
- 10. edinst.com [edinst.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
Safety Operating Guide
Proper Disposal of (3,5-Diphenylphenyl)boronic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents like (3,5-Diphenylphenyl)boronic acid are of paramount importance. Adherence to proper disposal protocols is crucial for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the appropriate disposal of this compound and associated contaminated materials.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not identified, related boronic acid compounds are generally classified as causing skin and eye irritation.[1][2] Some may also cause respiratory irritation and be harmful if swallowed.[2] Therefore, all handling and disposal procedures should be conducted under the assumption that this compound possesses similar hazards.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[1] Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Key Disposal Principles
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] It should never be disposed of down the drain or in regular solid waste.[1] Improper disposal can lead to environmental harm and potential health risks.[4]
Segregation of Waste: Do not mix this compound waste with other incompatible chemicals. It should be segregated from strong oxidizing agents, strong acids, and strong bases.[5]
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound and contaminated materials.
1. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into a designated hazardous waste container using a scoop or spatula. Take care to minimize the generation of dust.[6]
-
Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible liquid waste container. The use of a funnel is recommended to prevent spills.[6]
2. Container Management:
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with boronic acids and has a secure, leak-proof lid.[1][6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][7] The label should also indicate the associated hazards (e.g., Irritant).[6]
-
Closure: Keep the waste container closed at all times, except when adding waste.[1][7]
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste in the same designated container as the solid waste.[1]
4. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1][8]
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1][8]
-
After triple-rinsing, the defaced, empty container may be disposed of as non-hazardous waste, in accordance with institutional policies.[1][9]
5. Storage and Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area (SAA) that is well-ventilated.[1][7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[3][6] Disposal must be carried out in compliance with all federal, state, and local regulations.[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [5] |
| Container Material | High-density polyethylene (HDPE) or glass | [1][6] |
| Container Rinsing | Triple-rinse with a suitable solvent | [1][8] |
| Rinsate Disposal | Collect as hazardous liquid waste | [1][8] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aobchem.com [aobchem.com]
- 4. laballey.com [laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling (3,5-Diphenylphenyl)boronic acid
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (3,5-Diphenylphenyl)boronic acid. The following procedures are based on best practices for handling similar boronic acid compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Tight-sealing safety goggles or a face shield.[2] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2][3] |
| Body Protection | Lab Coat | A standard lab coat should be worn. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.[2] |
| Respiratory Protection | Respirator | A NIOSH (US) or EN 143 (EU) approved particle respirator is required when dusts are generated.[2][3] |
Operational Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.[1]
-
Dispensing:
-
During Use:
-
After Handling:
Spill and Emergency Procedures
Minor Spills (Dry):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled material.[5]
-
Avoid generating dust.[1]
-
Place the material into a clean, dry, labeled, and sealable container for disposal.[1]
-
Clean the spill area with a damp cloth.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Flush the affected skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Immediately give a glass of water. If the person is conscious, rinse their mouth with water. Seek medical attention.[1][6]
Disposal Plan
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed hazardous waste container.[5][7]
Disposal Methods:
-
Small Quantities: For very small amounts, some local regulations may permit disposal down the drain with a large volume of water. However, it is crucial to consult and comply with your institution's and local environmental regulations before doing so.[5][7][8]
-
Large Quantities: For larger quantities or if drain disposal is not permitted, the waste must be disposed of through a certified hazardous waste disposal facility.[5][7] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.[7]
-
Neutralization: As a weak acid, it may be possible to neutralize small quantities with a mild base like sodium bicarbonate before disposal, but this should only be done if permitted by local regulations and under the guidance of a qualified professional.[7]
Important Disposal Considerations:
-
Never mix boronic acid waste with other chemicals unless instructed by a professional.[7]
-
Always follow federal, state, and local regulations for hazardous waste disposal.[5]
Handling Workflow
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




